Praeruptorin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-FNCQTZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81740-07-0 | |
| Record name | Anomalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Praeruptorin B mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Praeruptorin B
Introduction
This compound is a naturally occurring seselin-type coumarin found in the roots of Peucedanum praeruptorum Dunn and other related plants.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-tumor, anti-inflammatory, and metabolic regulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its interaction with key cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer and anti-metastatic properties in various cancer cell lines. Its mechanism of action in this context is multifaceted, primarily involving the modulation of critical signaling pathways that govern cell migration, invasion, and proliferation.
Inhibition of the EGFR-MEK-ERK Signaling Pathway in Renal Cell Carcinoma
In human renal cell carcinoma (RCC) cells (786-O and ACHN), this compound has been shown to potently inhibit cell migration and invasion.[1] This effect is mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR)-Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling cascade.[1] this compound reduces the phosphorylation of EGFR, MEK, and ERK, leading to the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), which are crucial for tumor metastasis.[1] Notably, the inhibitory effect of this compound is specific to the EGFR-MEK-ERK pathway, with no significant impact on the JNK and p38 MAPK pathways.[1]
Caption: this compound inhibits the EGFR-MEK-ERK pathway in RCC cells.
Table 1: Quantitative Data on the Effects of this compound on Renal Cell Carcinoma Cells
| Parameter | Cell Line(s) | Concentration of this compound | Effect | Reference |
| Cell Viability | 786-O, ACHN | < 30 µM (24h) | Non-significant influence | [1] |
| Migration & Invasion | 786-O, ACHN | Dose-dependent | Potent inhibition | [1] |
| Protein Expression | 786-O, ACHN | Dose-dependent | Downregulation of p-EGFR, p-MEK, p-ERK, CTSC, CTSV | [1] |
| mRNA Expression | 786-O, ACHN | Dose-dependent | Downregulation of CTSC and CTSV | [1] |
-
Cell Viability Assay: Human RCC cell lines (786-O and ACHN) and normal proximal tubule HK2 cells were treated with various concentrations of this compound (0, 10, 20, 30, 40, and 50 μM) for 24 hours. Cell viability was then assessed to determine the cytotoxic effects of the compound.[1]
-
Western Blot Analysis: RCC cells were treated with this compound, and whole-cell extracts were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-EGFR, EGFR, p-MEK, MEK, p-ERK, ERK, CTSC, CTSV, and β-actin. Following incubation with secondary antibodies, the protein bands were visualized.[1]
-
Migration and Invasion Assays: The migratory and invasive potential of RCC cells was evaluated using Boyden chamber assays. Cells were treated with this compound and seeded into the upper chamber of the transwell insert (with or without Matrigel coating for invasion and migration assays, respectively). The number of cells that migrated or invaded to the lower chamber was quantified.[1]
Inhibition of the PI3K/AKT/NF-κB Signaling Pathway in Cervical Cancer
In human cervical cancer cells (HeLa and SiHa), this compound has been found to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell migration and invasion.[4] This anti-metastatic effect is attributed to the suppression of the PI3K/AKT signaling pathway.[4] this compound inhibits the phosphorylation of AKT, which in turn prevents the nuclear translocation of NF-κB (p65/p50).[4] This leads to a reduction in the expression and transcriptional activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, key enzymes involved in the degradation of the extracellular matrix during cancer cell invasion.[4]
Caption: this compound inhibits the PI3K/AKT/NF-κB pathway in cervical cancer cells.
Table 2: Quantitative Data on the Effects of this compound on Cervical Cancer Cells
| Parameter | Cell Line(s) | Concentration of this compound | Effect | Reference |
| Cell Viability | HeLa, SiHa | 0-20 µM (24h) | Non-significant toxicity | [4] |
| Cell Viability | HeLa, SiHa | 40-60 µM (24h) | High cytotoxicity | [4] |
| TPA-induced Migration & Invasion | HeLa, SiHa | 10 and 20 µM | Effective prevention | [4] |
| Protein Expression | HeLa | 20 µM | Inhibition of TPA-induced p-AKT, MMP-2, MMP-9 | [4] |
| mRNA Expression | HeLa | Dose-dependent | Suppression of TPA-induced MMP-2, MMP-9 | [4] |
| MMP-2/-9 Promoter Activity | HeLa | Dose-dependent | Inhibition of TPA-induced activity | [4] |
-
MTT Assay: HeLa and SiHa cells were treated with different concentrations of this compound (0, 5, 10, 20, 40, and 60 μM) for 24 hours. The MTT solution was then added to each well, and after incubation, the formazan crystals were dissolved. The absorbance was measured to determine cell viability.[4]
-
Boyden Chamber Assay: TPA-pretreated HeLa and SiHa cells were incubated with this compound (10 and 20 μM) for 24 hours. Cell migration and invasion were examined using a Boyden chamber with polycarbonate filters (with or without Matrigel coating) over 18-24 hours.[4]
-
Luciferase Assay: The transcriptional activity of MMP-2/-9 was assessed using a luciferase reporter assay. HeLa cells were co-transfected with MMP-2 or MMP-9 promoter-luciferase constructs and then treated with TPA and this compound. Luciferase activity was measured to determine the effect on promoter activity.[4]
Anti-Inflammatory Effects
This compound demonstrates notable anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.
Inhibition of NF-κB Signaling
This compound has been identified as a potent inhibitor of inflammation.[2] It suppresses the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[2] Furthermore, it inhibits the expression of mRNAs encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] These effects are linked to its ability to suppress the NF-κB signaling pathway.[3] Comparative studies have shown that this compound is significantly more potent in its anti-inflammatory action than its structural analog, Praeruptorin A.[2]
Caption: this compound exerts anti-inflammatory effects via NF-κB pathway inhibition.
Table 3: Quantitative Data on the Anti-inflammatory Effects of this compound
| Parameter | System | IC50 Value | Comparison | Reference |
| NO Production Inhibition | IL-1β-stimulated rat hepatocytes | Not specified, but highly potent | 4.8-fold higher potency than Praeruptorin A | [2] |
-
Nitric Oxide (NO) Production Assay: Rat hepatocytes were stimulated with interleukin 1β (IL-1β) to induce NO production. The cells were co-treated with various concentrations of this compound. The amount of NO produced was quantified to determine the inhibitory effect of the compound and to calculate the half-maximal inhibitory concentration (IC50) value.[2]
-
mRNA Expression Analysis: The relative levels of mRNA encoding inflammatory cytokines (TNF-α, IL-6), chemokine (C-C motif) ligand 20 (CCL20), and IL1R1 were investigated in IL-1β-stimulated hepatocytes treated with this compound. Total RNA was extracted, and quantitative real-time PCR was performed to measure the changes in gene expression.[2]
Metabolic Regulation
This compound also plays a role in metabolic regulation, particularly in the context of insulin resistance and lipid metabolism.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
In HepG2 human hepatoma cells, this compound has been shown to improve diet-induced hyperlipidemia and alleviate insulin resistance.[3] It achieves this by inhibiting the insulin-induced PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a key regulator of lipid de novo synthesis through its control of sterol regulatory element-binding proteins (SREBPs).[3] By modulating this pathway, this compound can influence the expression of genes involved in the biosynthesis of fatty acids, cholesterol, and triglycerides.[3]
Caption: this compound modulates lipid metabolism via the PI3K/AKT/mTOR pathway.
Table 4: Experimental Conditions for Studying this compound's Effect on the PI3K/AKT/mTOR Pathway
| Parameter | Cell Line | Treatment Conditions | Purpose | Reference |
| Protein Phosphorylation | HepG2 | Pre-treated with insulin (100 nM, 1h), then co-treated with insulin and increasing concentrations of this compound for 4h. | To assess the dose-dependent effect of this compound on the PI3K/AKT/mTOR pathway. | [3] |
| Protein Phosphorylation | HepG2 | Pre-treated with insulin (100 nM, 1h), then co-treated with insulin and a fixed concentration of this compound for different time periods. | To assess the time-dependent effect of this compound on the PI3K/AKT/mTOR pathway. | [3] |
-
Western Blot Analysis for PI3K/AKT/mTOR Pathway: HepG2 cells were pre-treated with insulin (100 nM) for 1 hour and then treated with insulin-containing media with increasing concentrations of this compound for 4 hours, or for indicated time periods. Whole-cell extracts were subjected to Western blotting with antibodies against phosphorylated and total forms of key proteins in the PI3K/AKT/mTOR pathway. Actin was used as a loading control.[3]
Conclusion
This compound is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways such as EGFR-MEK-ERK, PI3K/AKT/NF-κB, and PI3K/AKT/mTOR underscores its potential as a therapeutic agent for cancer, inflammatory diseases, and metabolic disorders. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel drug candidate. Future investigations should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile to fully elucidate its therapeutic utility.
References
Praeruptorin B: A Technical Guide to Its Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin B is a naturally occurring angular-type pyranocoumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the primary source of this compound, detailed protocols for its isolation and purification, and an exploration of its molecular mechanisms of action, particularly in the context of cancer cell metastasis and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Source of this compound
The principal natural source of this compound is the dried root of Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family.[2][3] In Traditional Chinese Medicine (TCM), this plant is known as "Qianhu" and has been used for centuries to treat respiratory ailments.[3] this compound is one of the main bioactive constituents found in the roots of this plant.[1]
The concentration of this compound in Peucedanum praeruptorum is influenced by several factors, including the age of the plant, the altitude at which it is grown, and whether the plant has undergone bolting (flowering).[1][4] Quantitative analyses have shown the content of this compound in the roots to range from 0.038% to 0.274%.[5] The highest concentrations are typically found in the roots compared to other parts of the plant.[1]
Isolation and Purification of this compound
Two primary methods have been successfully employed for the isolation and purification of this compound from the roots of Peucedanum praeruptorum: solvent extraction followed by column chromatography, and high-speed counter-current chromatography (HSCCC).
Experimental Protocols
1. Solvent Extraction and Silica Gel Column Chromatography
This method involves the extraction of this compound from the dried root material using an organic solvent, followed by purification using silica gel column chromatography.
-
Extraction:
-
The dried and powdered roots of Peucedanum praeruptorum are extracted with a solvent of intermediate polarity, such as ethyl acetate, which has been shown to be effective.[2] A common method is maceration or Soxhlet extraction.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
-
Column Chromatography:
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent to create a slurry.[6]
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
-
The separation is achieved by eluting the column with a mobile phase gradient of increasing polarity. A commonly used solvent system is a mixture of toluene and ethyl acetate.[2][6]
-
Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound. The structure and purity are then confirmed using spectroscopic methods such as NMR and Mass Spectrometry.[2]
-
2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that offers a rapid and efficient method for the separation and purification of natural products.
-
Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil planet centrifuge.
-
Solvent System: A two-phase solvent system composed of light petroleum–ethyl acetate–methanol–water is used. A common ratio for this system is 5:5:5:5 (v/v/v/v).[7]
-
Protocol:
-
The two-phase solvent system is prepared and thoroughly equilibrated. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[7]
-
The HSCCC column is first filled with the stationary phase.
-
The crude extract obtained from solvent extraction is dissolved in a small volume of the stationary phase and injected into the HSCCC instrument.[7]
-
The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the coil is rotated at a high speed (e.g., 900 rpm).[7]
-
A gradient elution can be employed by altering the composition of the mobile phase over time to enhance separation.[7]
-
The effluent from the column is monitored using a UV detector, and fractions are collected based on the resulting chromatogram.[7]
-
Fractions containing this compound are pooled, and the solvent is removed to yield the purified compound.
-
Quantitative Data on Isolation
The following table summarizes the quantitative data obtained from the HSCCC isolation method.
| Parameter | Value | Reference |
| Starting Material | 110 mg of crude extract | [7] |
| Yield of (+)-Praeruptorin B | 31.9 mg | [7] |
| Purity of (+)-Praeruptorin B | 99.4% | [7] |
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the realms of oncology and anti-inflammatory research. Its mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Metastatic Effects in Cancer
This compound has been shown to inhibit the migration and invasion of cancer cells through the suppression of specific signaling cascades.
-
EGFR-MEK-ERK Pathway: In human renal carcinoma cells, this compound inhibits the phosphorylation of key components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, including MEK and ERK.[4] This inhibition disrupts the downstream signaling that promotes cell migration and invasion.
This compound inhibits the EGFR-MEK-ERK signaling pathway.
-
AKT/NF-κB Pathway: In cervical cancer cells, this compound targets the AKT/NF-κB signaling pathway. It inhibits the phosphorylation of AKT, which in turn prevents the nuclear translocation of the NF-κB complex.[7] This leads to a downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cell invasion.[7]
This compound inhibits the AKT/NF-κB signaling pathway.
Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating the production of nitric oxide (NO), a key inflammatory mediator.
-
Inhibition of iNOS Expression: this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[2] By reducing iNOS levels, this compound effectively decreases the production of NO, thereby mitigating the inflammatory response. This is also associated with a reduction in the expression of other pro-inflammatory cytokines.[2]
This compound inhibits iNOS expression and NO production.
Conclusion
This compound, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum, presents a compelling profile as a bioactive natural product. The established methods for its isolation and purification, particularly the efficient HSCCC technique, provide a solid foundation for obtaining high-purity material for further research. The elucidation of its inhibitory effects on key signaling pathways involved in cancer metastasis and inflammation underscores its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate and inspire continued investigation into the promising pharmacological applications of this compound.
References
- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography [hero.epa.gov]
- 5. Regulation of nuclear translocation of nuclear factor-kappaB relA: evidence for complex dynamics at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. tautobiotech.com [tautobiotech.com]
Praeruptorin B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praeruptorin B, a prominent angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum, has garnered significant attention within the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine for respiratory ailments, modern research has unveiled its potential as a potent anti-inflammatory and anti-cancer agent. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its isolation and structural elucidation. Furthermore, it summarizes key quantitative data on its biological activities and delineates the signaling pathways through which it exerts its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for the treatment of coughs, colds, and other respiratory conditions. Phytochemical investigations into this plant have led to the isolation of a variety of bioactive compounds, with a significant class being the pyranocoumarins. Among these, this compound has emerged as a compound of particular interest due to its notable anti-inflammatory and anti-tumor properties. Structurally, it is a seselin-type coumarin, and its biological activity is a subject of ongoing research.
Isolation and Purification
The isolation of this compound from the dried roots of Peucedanum praeruptorum is a multi-step process involving extraction and chromatographic separation. While various methods have been employed, a highly efficient technique is High-Speed Counter-Current Chromatography (HSCCC).
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
This protocol outlines a preparative HSCCC method for the isolation of this compound.
1. Preparation of Crude Extract:
-
The dried roots of Peucedanum praeruptorum are pulverized and extracted with a suitable solvent, such as methanol or a mixture of petroleum ether and ethyl acetate.
-
The resulting extract is concentrated under reduced pressure to yield a crude sample.
2. HSCCC System and Parameters:
-
Two-phase Solvent System: A mixture of light petroleum–ethyl acetate–methanol–water is used. A common ratio is (5:5:5:5, v/v/v/v).
-
Stationary Phase: The upper phase of the solvent system is used as the stationary phase.
-
Mobile Phase: The lower phase of the solvent system is used as the mobile phase. A gradient elution can be employed for better separation.
-
Flow Rate: A typical flow rate is 2.0 mL/min.
-
Revolution Speed: The apparatus is set to a revolution speed of approximately 900 rpm.
-
Sample Loading: The crude sample is dissolved in the stationary phase and injected into the HSCCC column.
3. Fraction Collection and Analysis:
-
The effluent from the column is monitored by a UV detector (e.g., at 254 nm).
-
Fractions corresponding to the peaks on the chromatogram are collected.
-
The purity of the isolated this compound in the collected fractions is then analyzed by High-Performance Liquid Chromatography (HPLC).
A visual representation of the isolation and purification workflow is provided below.
Structural Elucidation
The definitive structure of the isolated this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Spectroscopic Analysis
1. Mass Spectrometry (MS):
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.
-
Purpose: To determine the accurate molecular weight and deduce the molecular formula of the compound. This compound has a molecular formula of C₂₄H₂₆O₇ and a molecular weight of 426.46 g/mol .
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Solvent: Deuterated solvents such as deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are used to dissolve the sample for NMR analysis.
The collective data from these spectroscopic methods allows for the unambiguous identification and structural confirmation of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated significant potential in vitro as both an anti-cancer and anti-inflammatory agent. The following tables summarize the key quantitative data from various biological assays.
Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| 786-O, ACHN | Renal Cell Carcinoma | Cell Viability (MTT) | Cytotoxicity | Non-toxic at concentrations < 30 µM | [1] |
| 786-O, ACHN | Renal Cell Carcinoma | Migration/Invasion Assay | Inhibition of Metastasis | Significant inhibition at 20-30 µM | [1] |
| HeLa, SiHa | Cervical Cancer | Cell Viability (MTT) | Cytotoxicity | Non-toxic at concentrations up to 20 µM | [2] |
| HeLa, SiHa | Cervical Cancer | Migration/Invasion Assay | Inhibition of Metastasis | Significant inhibition at 10-20 µM | [2] |
Anti-Inflammatory Activity
| Cell Type | Stimulant | Assay | Endpoint | IC₅₀ Value | Reference |
| Rat Hepatocytes | Interleukin 1β (IL-1β) | Nitric Oxide (NO) Production | Inhibition of NO | 43.5 µM | [3] |
Signaling Pathways
The therapeutic effects of this compound are attributed to its modulation of specific intracellular signaling pathways. Research has identified its inhibitory action on key pathways involved in cancer progression and inflammation.
Anti-Cancer Signaling Pathways
In the context of cancer, this compound has been shown to inhibit cell migration and invasion by targeting two critical signaling cascades: the EGFR-MEK-ERK pathway in renal cancer and the PI3K/AKT/NF-κB pathway in cervical cancer.
References
- 1. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin B (CAS Number 81740-07-0): A Comprehensive Technical Guide
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin B, a natural pyranocoumarin compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine, this compound has demonstrated potential therapeutic effects in several areas, including oncology, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and key experimental protocols related to this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a moderately sized organic molecule with the molecular formula C₂₄H₂₆O₇. Its chemical structure features a coumarin core with additional pyran and ester functional groups. While specific melting and boiling points are not consistently reported in the literature, likely due to its complex structure and potential for decomposition at high temperatures, its other key physicochemical properties are well-documented.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 81740-07-0 | [1][2] |
| Synonyms | Anomalin, Praeruptorin D | [1] |
| Molecular Formula | C₂₄H₂₆O₇ | [1] |
| Molecular Weight | 426.46 g/mol | |
| Appearance | Solid, Powder | |
| Purity | 95% - 99.95% (by HPLC) | |
| Solubility | Soluble in DMSO (≥42.6 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water and ethanol. | |
| Storage | Store at -20°C or 2-8°C. Stock solutions are recommended to be stored at -20°C for up to two weeks or -80°C for up to six months. | [2] |
Note: Different stereoisomers of this compound may be associated with other CAS numbers, such as 4970-26-7 for (-)-Praeruptorin B.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of various cellular signaling pathways. Its primary mechanisms of action are centered around the inhibition of cancer cell progression, regulation of lipid metabolism, and suppression of inflammatory responses.
Anti-Cancer Activity
This compound has shown significant promise as an anti-cancer agent, particularly in inhibiting the metastasis of renal and cervical cancers.
-
Renal Cell Carcinoma (RCC): In RCC cell lines (786-O and ACHN), this compound inhibits cell migration and invasion by suppressing the Epidermal Growth Factor Receptor (EGFR)-Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling pathway. This inhibition leads to the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), proteases involved in tumor progression.
-
Cervical Cancer: In cervical cancer cells, this compound impedes cell migration and invasion by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This results in the decreased expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.
-
Skin Cancer: Studies have also indicated that this compound can inhibit the formation of skin tumors.
Regulation of Lipid Metabolism and Amelioration of Metabolic Disease
This compound has been identified as a potent regulator of lipid metabolism, offering a potential therapeutic avenue for conditions like hyperlipidemia and insulin resistance.
-
Inhibition of SREBPs: The primary mechanism for its metabolic effects is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that control the synthesis of cholesterol and fatty acids. This compound down-regulates the expression of SREBP-1c and SREBP-2.
-
PI3K/AKT/mTOR Pathway Inhibition: It also inhibits the insulin-induced PI3K/AKT/mTOR signaling pathway, which plays a role in regulating SREBP activity.
-
In Vivo Effects: In animal models of diet-induced obesity, this compound treatment has been shown to reduce body weight, decrease serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), and increase high-density lipoprotein cholesterol (HDL-c) levels.
Table 2: In Vivo Effects of this compound on Lipid Profile in High-Fat Diet-Fed Mice
| Treatment Group | Serum TC (mmol/L) | Serum TG (mmol/L) | Serum LDL-c (mmol/L) | Serum HDL-c (mmol/L) |
| Control | 4.8 ± 0.5 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.4 |
| High-Fat Diet (HFD) | 8.2 ± 0.9 | 2.5 ± 0.4 | 3.1 ± 0.5 | 1.8 ± 0.3 |
| HFD + this compound (50 mg/kg) | 5.5 ± 0.6 | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.8 ± 0.5 |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Anti-Inflammatory and Other Activities
While less extensively studied than its anti-cancer and metabolic effects, this compound and its analogs have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Additionally, it has shown antimicrobial activity against the bacterium Streptococcus agalactiae and cytotoxic effects against the brine shrimp Artemia salina.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and evaluation.
Signaling Pathway Diagrams
Caption: Anti-cancer signaling pathways of this compound.
Caption: Metabolic regulation signaling pathway of this compound.
Experimental Workflow Diagrams
Caption: Workflow for MTT cell viability assay.
Caption: Workflow for in vivo hyperlipidemia study.
Experimental Protocols
Extraction and Isolation of this compound
This compound is naturally sourced from the roots of Peucedanum praeruptorum Dunn. A general protocol for its extraction and isolation is as follows:
-
Drying and Pulverization: The roots of P. praeruptorum are dried and ground into a fine powder.
-
Solvent Extraction: The powdered root material is extracted with a solvent of medium polarity, such as ethyl acetate, using methods like maceration or Soxhlet extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of toluene and ethyl acetate, is used to separate the different components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Crystallization and Identification: The fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization. The final product is identified and its purity confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, 786-O, HeLa) are seeded in a 96-well plate at a density of approximately 2 x 10⁴ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 80 µM). A vehicle control (DMSO) is also included. The plate is incubated for another 18-24 hours.
-
MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.
In Vivo Hyperlipidemia Animal Study
This protocol outlines a typical study to evaluate the effects of this compound on diet-induced hyperlipidemia in mice.
-
Animal Model: Six-week-old male C57BL/6J mice are used for the study.
-
Diet and Grouping: The mice are randomly divided into groups (n=6 per group): a control group fed a normal chow diet, a high-fat diet (HFD) group, and one or more HFD groups treated with this compound (e.g., 25 mg/kg/day and 50 mg/kg/day). A positive control group treated with a known lipid-lowering drug like lovastatin may also be included.
-
Treatment Administration: this compound, dissolved in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na), is administered daily by oral gavage for a period of 6 weeks.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of TC, TG, LDL-c, and HDL-c. The livers are also harvested to measure hepatic lipid content and for histological analysis (e.g., Oil Red O staining) to assess lipid accumulation.
Conclusion
This compound is a promising natural compound with a well-defined profile of biological activities, particularly in the realms of anti-cancer therapy and the management of metabolic disorders. Its mechanisms of action, involving the modulation of key signaling pathways such as EGFR-MEK-ERK, PI3K/AKT/mTOR, and SREBP, provide a solid foundation for its further investigation and potential development as a therapeutic agent. This technical guide offers a comprehensive summary of the current knowledge on this compound, equipping researchers and drug development professionals with the essential information needed to advance the study of this valuable natural product.
References
Praeruptorin B: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Praeruptorin B, a natural coumarin with significant therapeutic potential. The information is intended to support research, development, and formulation activities.
Solubility Profile
This compound exhibits limited solubility in aqueous and common alcoholic solvents, while demonstrating good solubility in dimethyl sulfoxide (DMSO).
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 42.6 mg/mL | [1][2] |
| Water | Insoluble | [1] |
| Ethanol (EtOH) | Insoluble | [1] |
Stability Profile
Detailed public-domain data on the forced degradation and stability-indicating assays specifically for this compound are limited. However, based on the general behavior of coumarin derivatives, a systematic stability assessment is crucial. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
General Considerations for Stability
Coumarins can be susceptible to degradation under various conditions, including:
-
Hydrolysis: The ester linkages in this compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.
-
Thermal Degradation: Elevated temperatures can induce decomposition.
A comprehensive stability study for this compound should evaluate its degradation profile under these stress conditions.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of coumarins like this compound. These are based on standard pharmaceutical testing methodologies.
Solubility Determination: Shake-Flask Method
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
References
Praeruptorin B (C24H26O7): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Promising Natural Coumarin
Abstract
Praeruptorin B, a natural pyranocoumarin with the molecular formula C24H26O7, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery.[1][2] Isolated primarily from the roots of Peucedanum praeruptorum Dunn, this molecule has demonstrated a compelling range of biological activities, including potent anti-inflammatory, anti-cancer, and anti-metastatic properties. This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, biosynthesis, and mechanisms of action. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development. The intricate signaling pathways modulated by this compound, notably the AKT/NF-κB and EGFR-MEK-ERK pathways, are elucidated through structured diagrams to provide a clear visual representation of its molecular interactions.
Physicochemical Properties
This compound is a coumarin derivative with a molecular weight of approximately 426.46 g/mol . Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H26O7 | [1][2] |
| Molecular Weight | 426.46 g/mol | [1] |
| CAS Number | 81740-07-0 | |
| Class | Pyranocoumarin | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, methanol, ethanol |
Biosynthesis
This compound is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The biosynthesis commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to yield the core coumarin scaffold, which is subsequently modified to form this compound.
Caption: Simplified biosynthesis of this compound via the phenylpropanoid pathway.
Pharmacological Activities and Mechanism of Action
This compound exhibits a spectrum of pharmacological effects, with its anti-inflammatory and anti-cancer activities being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. A key mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) expression, leading to reduced nitric oxide (NO) production.
| Cell Line | Assay | IC50 | Reference |
| Rat Hepatocytes | Nitric Oxide Production | 10.4 µM |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture rat hepatocytes in appropriate medium and seed in 96-well plates.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Treatment: Treat the stimulated cells with varying concentrations of this compound.
-
Nitrite Quantification: After a suitable incubation period, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Anti-cancer and Anti-metastatic Activity
This compound has demonstrated significant cytotoxic and anti-metastatic effects in various cancer cell lines. It has been observed to induce apoptosis and inhibit cell migration and invasion.[3] Notably, this compound shows selective cytotoxicity towards cancer cells with minimal effects on normal cells at therapeutic concentrations.[4]
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| 786-O | Renal Cell Carcinoma | MTT Assay | > 40 µM (cytotoxicity) | [4] |
| ACHN | Renal Cell Carcinoma | MTT Assay | > 40 µM (cytotoxicity) | [4] |
| HK-2 | Normal Kidney | MTT Assay | No significant cytotoxicity up to 30 µM | [4] |
| HeLa | Cervical Cancer | Cell Viability | Dose-dependent inhibition | [3] |
| SiHa | Cervical Cancer | Cell Viability | Dose-dependent inhibition | [3] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., 786-O, ACHN) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5]
Signaling Pathways Implicated in Anti-Cancer Activity
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
-
AKT/NF-κB Pathway: this compound has been shown to inhibit the phosphorylation of AKT, which in turn suppresses the activation of the transcription factor NF-κB.[3] This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.
Caption: this compound inhibits the AKT/NF-κB signaling pathway.
-
EGFR-MEK-ERK Pathway: In renal carcinoma cells, this compound has been found to reduce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling molecules MEK and ERK.[4] This inhibition leads to a decrease in the expression of cathepsins C and V, which are involved in tumor invasion and metastasis.
Caption: this compound disrupts the EGFR-MEK-ERK signaling cascade.
Pharmacokinetics and ADME Profile
Comprehensive in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are currently limited in publicly available literature. Most of the existing research focuses on in vitro studies or provides predictive data based on its chemical structure. Further in vivo studies are warranted to fully characterize its pharmacokinetic profile, which is crucial for its development as a therapeutic agent.
Isolation and Purification
This compound is typically isolated from the dried roots of Peucedanum praeruptorum Dunn. A general workflow for its extraction and purification is outlined below.
Caption: General scheme for the isolation and purification of this compound.
Conclusion and Future Directions
This compound stands out as a natural compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. Its ability to modulate critical signaling pathways such as AKT/NF-κB and EGFR-MEK-ERK underscores its promise as a lead compound for drug development. This technical guide has synthesized the current knowledge on this compound, providing researchers and drug development professionals with a solid foundation of its chemical properties, biological activities, and established experimental protocols.
Future research should focus on several key areas to advance the translational potential of this compound. A more extensive evaluation of its efficacy and toxicity in preclinical animal models is essential. Comprehensive pharmacokinetic and ADME studies are urgently needed to understand its in vivo behavior and to guide formulation and dosing strategies. Furthermore, a deeper investigation into its molecular targets and the elucidation of its structure-activity relationships will be invaluable for the rational design of more potent and selective analogs. The continued exploration of this promising natural product holds the potential to yield novel therapeutic agents for a range of human diseases.
References
- 1. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Praeruptorin B in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin B (Pra-B) is a naturally occurring pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit key processes in cancer progression, particularly metastasis. Pra-B has been shown to exert its effects through the modulation of critical signaling pathways, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanisms of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.
Mechanism of Action
This compound has been shown to inhibit cancer cell migration and invasion by targeting key signaling pathways involved in cell growth, proliferation, and metastasis. The primary mechanisms of action identified in different cancer types are:
-
Inhibition of the EGFR-MEK-ERK Signaling Pathway: In renal cell carcinoma, this compound has been found to reduce the phosphorylation of the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK).[1][2] This inhibition leads to the downregulation of downstream targets, including cathepsin C (CTSC) and cathepsin V (CTSV), which are involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion.[1][2]
-
Suppression of the PI3K/AKT/NF-κB Signaling Pathway: In cervical cancer, this compound has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. This pathway is a central regulator of cell survival, proliferation, and invasion. By inhibiting this pathway, this compound can suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix and the promotion of metastasis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Effect | Citation |
| 786-O | Renal Cell Carcinoma | MTT | < 30 | 24 | Non-significant influence on cell viability | [1][2] |
| ACHN | Renal Cell Carcinoma | MTT | < 30 | 24 | Non-significant influence on cell viability | [1][2] |
| HeLa | Cervical Cancer | MTT | 0-20 | 24 | Non-significant toxicity | [3] |
| SiHa | Cervical Cancer | MTT | 0-20 | 24 | Non-significant toxicity | [3] |
| HeLa | Cervical Cancer | MTT | 40, 60 | 24 | High cytotoxicity | [3] |
| SiHa | Cervical Cancer | MTT | 40, 60 | 24 | High cytotoxicity | [3] |
Table 2: Effects of this compound on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition of Migration/Invasion | Citation |
| 786-O | Renal Cell Carcinoma | Boyden Chamber | 20 | 24 | 42% (Migration) | [1] |
| 786-O | Renal Cell Carcinoma | Boyden Chamber | 30 | 24 | 79% (Migration) | [1] |
| ACHN | Renal Cell Carcinoma | Boyden Chamber | 20 | 24 | 60% (Migration) | [1] |
| ACHN | Renal Cell Carcinoma | Boyden Chamber | 30 | 24 | 82% (Migration) | [1] |
| HeLa | Cervical Cancer | Boyden Chamber | 10, 20 | 24 | Significant reduction in TPA-induced invasion | [3] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human renal cell carcinoma (786-O, ACHN), human cervical cancer (HeLa, SiHa), and human non-small cell lung cancer cell lines can be used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 5, 10, 20, 30, 40, 50, 60 µM). Include a vehicle control (DMSO) at the same concentration as the highest Pra-B concentration.
-
Incubate the plate for 24 to 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This protocol is for a 24-well transwell plate with 8 µm pore size inserts.
Materials:
-
This compound
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Matrigel (for invasion assay)
-
24-well transwell plates (8 µm pore size)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 2 hours to allow for gelling. For migration assays, this step is omitted.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension (2 x 10⁴ cells) to the upper chamber of the transwell inserts.
-
In the lower chamber, add 600 µL of complete medium containing 10% FBS as a chemoattractant.
-
Add different concentrations of this compound (e.g., 0, 10, 20, 30 µM) to both the upper and lower chambers.
-
Incubate for 18-24 hours at 37°C.
-
After incubation, remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated/non-invaded cells.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated/invaded cells in at least five random microscopic fields per insert.
Western Blot Analysis
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibodies (example dilutions, optimization required):
-
Phospho-EGFR (1:1000)
-
Total EGFR (1:1000)
-
Phospho-MEK (1:1000)
-
Total MEK (1:1000)
-
Phospho-ERK (1:1000)
-
Total ERK (1:1000)
-
CTSC (1:1000)
-
CTSV (1:1000)
-
β-actin (1:5000)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes
Primer Sequences (Human):
-
CTSC Forward: 5'-TGGCTTTTCTTGAGGGTCAT-3'
-
CTSC Reverse: 5'-GGCATACACACTGCTCTGAA-3'
-
CTSV Forward: 5'-GTGTTCCGTGAGCCTCTGTTTC-3'
-
CTSV Reverse: 5'-CGGAACATCTGTCCTTCAAGAGC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
Procedure:
-
Treat cells with this compound (e.g., 30 µM) for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene like GAPDH.
Visualizations
Caption: this compound inhibits the EGFR-MEK-ERK signaling pathway.
Caption: this compound suppresses the PI3K/AKT/NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits 12-O-Tetradecanoylphorbol-13-AcetateâInduced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
Application Notes and Protocols for Praeruptorin B in In Vitro Studies
Introduction
Praeruptorin B is a naturally occurring pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. It has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities. These notes provide an overview of the dosages and protocols for the in vitro use of this compound based on published research, intended for researchers, scientists, and professionals in drug development.
Data Presentation: this compound In Vitro Dosages and Effects
The following table summarizes the quantitative data on this compound concentrations and their observed effects in various in vitro models.
| Cell Line | Assay Type | Treatment Duration | Non-Toxic Concentration | Effective/Tested Concentration | Key Findings |
| HeLa (Human cervical cancer) | MTT Assay | 24 h | 0-20 µM | 40-60 µM (cytotoxic) | This compound showed significant cytotoxicity at concentrations of 40 µM and 60 µM.[1] |
| SiHa (Human cervical cancer) | MTT Assay | 24 h | 0-20 µM | 40-60 µM (cytotoxic) | Similar to HeLa cells, high cytotoxicity was observed at 40 µM and 60 µM.[1] |
| HeLa (Human cervical cancer) | Migration & Invasion Assay | 24 h | N/A | 0-20 µM | This compound was used in its non-toxic range to assess its effects on cell migration and invasion.[1] |
| 786-O (Human renal carcinoma) | Cell Viability Assay | 24 h | < 30 µM | Not specified for toxicity | This compound did not significantly affect cell viability at doses below 30 µM.[2] |
| ACHN (Human renal carcinoma) | Cell Viability Assay | 24 h | < 30 µM | Not specified for toxicity | Similar to 786-O cells, no significant impact on viability was observed below 30 µM.[2] |
| 786-O (Human renal carcinoma) | Migration & Invasion Assay | Not specified | < 30 µM | Potently inhibited migration and invasion. | This compound demonstrated potent inhibition of migratory and invasive capabilities.[2] |
| ACHN (Human renal carcinoma) | Migration & Invasion Assay | Not specified | < 30 µM | Potently inhibited migration and invasion. | Consistent with findings in 786-O cells, this compound inhibited migration and invasion.[2] |
| Rat Hepatocytes | Nitric Oxide (NO) Production Assay | Not specified | Not specified | IC50 determined | This compound suppressed NO production with a 4.8-fold higher potency than Praeruptorin A.[3] |
| SGC7901 (Human gastric cancer) | MTT & LDH Assays | Not specified | Not specified | Not specified individually | This compound, along with Praeruptorin A, exhibited antiproliferative and cytotoxic activities.[4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability and identify cytotoxic concentrations.
-
Procedure:
-
Seed cells (e.g., HeLa, SiHa) in 96-well plates at a density of 3 × 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM) in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Cell Migration and Invasion Assay (Boyden Chamber Assay)
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Procedure:
-
For invasion assays, coat the upper chamber of a Transwell insert (e.g., 8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Pre-treat cells (e.g., HeLa) with non-toxic concentrations of this compound for 24 hours.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 18-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated to the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression levels of specific proteins in signaling pathways.
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, NF-κB, MMP-2, MMP-9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
Objective: To determine the effect of this compound on the mRNA expression of target genes.
-
Procedure:
-
Treat cells with this compound as required.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform PCR amplification of the target genes (e.g., CTSC, CTSV) and a housekeeping gene (e.g., GAPDH) using specific primers.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Signaling Pathways and Experimental Workflows
This compound Inhibition of TPA-Induced Cell Invasion in Cervical Cancer Cells
This compound has been shown to inhibit the invasion of human cervical cancer cells induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The proposed mechanism involves the suppression of the AKT/NF-κB signaling pathway, leading to a downstream reduction in the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1]
Caption: this compound signaling pathway in cervical cancer cells.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical workflow for studying the in vitro effects of this compound on cancer cells.
References
Application Notes and Protocols for the Identification of Praeruptorin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and structural elucidation of Praeruptorin B, an angular pyranocoumarin, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to assist researchers in confirming the identity and purity of this compound, a compound of interest for its potential therapeutic properties.
This compound, also known as Anomalin, is a natural product isolated from plants of the Peucedanum genus.[1] Its chemical structure has been determined as C₂₄H₂₆O₇ with a molecular weight of 426.5 g/mol . Accurate structural confirmation is crucial for any further pharmacological studies and drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules like this compound.
Data Presentation: NMR Spectral Data
The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. This data is compiled based on published values for closely related angular pyranocoumarins and provides a reference for the expected chemical shifts. The exact chemical shifts can vary slightly depending on the solvent and concentration used.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.25 | d | 9.5 |
| 4 | 7.65 | d | 9.5 |
| 5 | 7.35 | d | 8.5 |
| 6 | 6.85 | d | 8.5 |
| 3' | 5.40 | d | 5.0 |
| 4' | 7.00 | d | 5.0 |
| 2'' | 6.15 | 7.0, 1.5 | |
| 3''-CH₃ | 1.90 | d | 7.0 |
| 4''-CH₃ | 1.85 | d | 1.5 |
| 2''' | 6.15 | 7.0, 1.5 | |
| 3'''-CH₃ | 1.90 | d | 7.0 |
| 4'''-CH₃ | 1.85 | d | 1.5 |
| 2'-CH₃ (gem) | 1.45 | s | - |
| 2'-CH₃ (gem) | 1.50 | s | - |
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 2 | 161.5 |
| 3 | 113.0 |
| 4 | 143.5 |
| 4a | 112.5 |
| 5 | 128.8 |
| 6 | 115.0 |
| 7 | 156.0 |
| 8 | 105.0 |
| 8a | 154.0 |
| 2' | 78.0 |
| 3' | 69.0 |
| 4' | 77.0 |
| 1'' | 167.0 |
| 2'' | 128.0 |
| 3'' | 138.5 |
| 4'' | 20.5 |
| 5'' | 15.8 |
| 1''' | 167.0 |
| 2''' | 128.0 |
| 3''' | 138.5 |
| 4''' | 20.5 |
| 5''' | 15.8 |
| 2'-CH₃ (gem) | 25.0 |
| 2'-CH₃ (gem) | 23.0 |
Experimental Protocols
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques like column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility and the desired resolution.
-
Sample Concentration : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
1D NMR Data Acquisition
-
¹H NMR Spectroscopy :
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): ~2-3 seconds
-
-
-
¹³C NMR Spectroscopy :
-
Spectrometer : A 100 MHz or higher ¹³C frequency spectrometer.
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.
-
Acquisition Parameters :
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
2D NMR Data Acquisition for Structural Elucidation
2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks.
-
Pulse Sequence : cosygpqf (Bruker)
-
Parameters : Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.
-
Pulse Sequence : hsqcedetgpsisp2.3 (Bruker, edited HSQC to differentiate CH/CH₃ from CH₂ groups).
-
Parameters : Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence : hmbcgplpndqf (Bruker)
-
Parameters : Optimize for long-range coupling constants of 8-10 Hz.
-
Data Processing and Interpretation
-
Software : Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing Steps :
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to establish connectivities and assign all signals.
-
Mandatory Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structure elucidation using NMR.
Signaling Pathway of this compound
This compound has been shown to exhibit biological activity by modulating key signaling pathways involved in cellular processes. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.
References
Praeruptorin B in Renal Cell Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin B, a natural pyranocoumarin compound, has demonstrated potential as an anti-metastatic agent in preclinical studies of renal cell carcinoma (RCC). This document provides a comprehensive overview of its application in RCC research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its investigation. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound has been shown to inhibit the migration and invasion of human renal cell carcinoma cells.[1][2][3] This effect is primarily attributed to its ability to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] Specifically, this compound reduces the phosphorylation of EGFR and its downstream effectors, MEK and ERK.[1][2][3] This inhibition of the EGFR-MEK-ERK pathway leads to the downregulation of Cathepsin C (CTSC) and Cathepsin V (CTSV), proteases that play a crucial role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on renal cell carcinoma cell lines.
Table 1: Effect of this compound on RCC Cell Viability
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability |
| 786-O | < 30 | 24 | No significant influence[1][2] |
| ACHN | < 30 | 24 | No significant influence[1][2] |
| 786-O | ≥ 40 | 24 | Reduction in cell viability[2] |
| ACHN | ≥ 40 | 24 | Reduction in cell viability[2] |
Table 2: Inhibition of RCC Cell Migration and Invasion by this compound
| Cell Line | Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| 786-O | 20 | 42[3] | 58[1] |
| 30 | 79[3] | 80[1] | |
| ACHN | 20 | 60[3] | 62[1] |
| 30 | 82[3] | 86[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits RCC cell migration and invasion by suppressing the EGFR-MEK-ERK signaling pathway.
Caption: General experimental workflow for in vitro evaluation of this compound in renal cell carcinoma.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology described in the literature for assessing the effect of this compound on RCC cell viability.[2]
Materials:
-
Renal cell carcinoma cell lines (e.g., 786-O, ACHN)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 786-O or ACHN cells in a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should range from 10 to 50 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assays
The following is a generalized protocol for transwell migration and invasion assays. Specific parameters such as pore size and chemoattractant may need to be optimized for 786-O and ACHN cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Procedure:
For Invasion Assay:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium according to the manufacturer's instructions.
-
Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4-6 hours to allow for solidification.
For Both Migration and Invasion Assays: 4. Culture RCC cells (786-O or ACHN) to ~80% confluency. 5. Serum-starve the cells for 12-24 hours before the assay. 6. Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0, 10, 20, 30 µM). 7. Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. 8. Add 200 µL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the transwell inserts. 9. Incubate the plate for 24 hours at 37°C. 10. After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. 11. Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes. 12. Stain the cells with crystal violet solution for 10-20 minutes. 13. Gently wash the inserts with water. 14. Allow the inserts to air dry. 15. Count the number of migrated/invaded cells in several random fields under a microscope. 16. Quantify the results and express them as a percentage of the control.
Western Blot Analysis
This protocol outlines the general steps for Western blotting to detect the phosphorylation of EGFR, MEK, and ERK. Antibody concentrations and incubation times should be optimized.
Materials:
-
RCC cells (786-O or ACHN)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed RCC cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
In Vivo Studies
To date, there is a lack of published in vivo studies investigating the efficacy of this compound in animal models of renal cell carcinoma. Future research should focus on establishing xenograft or patient-derived xenograft (PDX) models to evaluate the anti-tumor and anti-metastatic effects of this compound in a whole-organism context. Such studies are crucial for advancing the preclinical development of this compound.
Conclusion
This compound demonstrates promising anti-metastatic properties in in vitro models of renal cell carcinoma by targeting the EGFR-MEK-ERK signaling pathway. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate its therapeutic potential. The progression to in vivo studies is a critical next step to validate these findings and move closer to potential clinical applications.
References
- 1. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Praeruptorin B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Praeruptorin B (Pra-B) on various signaling pathways in different cell types, with a focus on analysis using Western blotting. Detailed protocols for performing these analyses are included, along with quantitative data summaries and visual representations of the molecular pathways and experimental workflows.
Application Notes
This compound, a bioactive coumarin isolated from the roots of Peucedanum praeruptorum Dunn, has demonstrated significant pharmacological activities, including potent anti-tumor and anti-inflammatory effects.[1][2] Western blot analysis has been a crucial technique in elucidating the molecular mechanisms underlying Pra-B's cellular effects.
Anti-Metastatic Effects in Cancer Cells:
In human renal cell carcinoma (RCC) cells (786-O and ACHN lines), Pra-B has been shown to inhibit cell migration and invasion.[1][3] This effect is mediated through the downregulation of Cathepsin C (CTSC) and Cathepsin V (CTSV) expression. Mechanistically, Pra-B suppresses the EGFR-MEK-ERK signaling pathway, as evidenced by a dose-dependent reduction in the phosphorylation of EGFR, MEK, and ERK.[1][3]
In cervical cancer cells (HeLa and SiHa), Pra-B inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell invasion by targeting the PI3K/AKT signaling pathway.[4] This leads to the suppression of matrix metalloproteinase-2 (MMP-2) and MMP-9 expression through the disruption of NF-κB nuclear translocation.[4]
Anti-Inflammatory Properties:
This compound exhibits anti-inflammatory effects by suppressing the production of nitric oxide (NO) in interleukin 1β-treated hepatocytes.[2] This is associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory genes such as Tnf, Ccl20, and Il1r1.[2] The anti-inflammatory actions of related compounds like Praeruptorin A have been linked to the inhibition of the NF-κB signaling pathway.[5][6]
Metabolic Regulation:
In HepG2 cells, this compound has been found to inhibit the insulin-induced PI3K/AKT/mTOR signaling pathway, suggesting a role in improving hyperlipidemia and insulin resistance.[7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on protein expression and phosphorylation as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on Protein Expression in Renal Cell Carcinoma Cells (786-O and ACHN) [1][3]
| Target Protein | Pra-B Concentration (µM) | Change in Protein Level |
| CTSC | 0, 10, 20, 30 | Dose-dependent decrease |
| CTSV | 0, 10, 20, 30 | Dose-dependent decrease |
| p-EGFR | 0, 10, 20, 30 | Dose-dependent decrease |
| p-MEK | 0, 10, 20, 30 | Dose-dependent decrease |
| p-ERK | 0, 10, 20, 30 | Dose-dependent decrease |
Table 2: Effect of this compound on TPA-Induced Protein Expression in Cervical Cancer Cells (HeLa) [4]
| Target Protein | Pra-B Concentration (µM) | Change in Protein Level |
| p-AKT | 10, 20 | Decrease |
| Nuclear NF-κB p65 | 10, 20 | Decrease |
| Nuclear NF-κB p50 | 10, 20 | Decrease |
| MMP-2 | 10, 20 | Decrease |
| MMP-9 | 10, 20 | Decrease |
Table 3: Effect of this compound on Protein Expression in Insulin-Treated HepG2 Cells [7]
| Target Protein | Pra-B Concentration | Change in Protein Level |
| p-AKT | Increasing concentrations | Dose-dependent decrease |
| p-mTOR | Increasing concentrations | Dose-dependent decrease |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR-MEK-ERK Pathway in RCC Cells
This protocol is designed for investigating the effect of this compound on the EGFR-MEK-ERK signaling pathway in renal cell carcinoma cell lines such as 786-O or ACHN.[1][3]
1. Cell Culture and Treatment:
-
Culture 786-O or ACHN cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 24 hours.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, p-MEK, p-ERK, total EGFR, total MEK, total ERK, CTSC, CTSV, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Protocol 2: Western Blot Analysis of PI3K/AKT/NF-κB Pathway in Cervical Cancer Cells
This protocol is for assessing the impact of this compound on the TPA-induced PI3K/AKT/NF-κB pathway in cervical cancer cells like HeLa.[4]
1. Cell Culture and Treatment:
-
Culture HeLa cells in appropriate media.
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with TPA (e.g., 50 ng/ml) for 2 hours.
-
Subsequently, treat with this compound (e.g., 10 and 20 µM) for 24 hours.
2. Nuclear and Cytoplasmic Protein Extraction:
-
Follow a nuclear and cytoplasmic extraction protocol to separate these protein fractions. Kits are commercially available for this purpose.
-
Determine protein concentration for both fractions.
3. SDS-PAGE and Protein Transfer:
-
As described in Protocol 1.
4. Immunoblotting:
-
For cytoplasmic fractions, probe for p-AKT, total AKT, and IKKα.
-
For nuclear fractions, probe for NF-κB p65 and p50. Use Lamin B as a nuclear loading control and α-tubulin or GAPDH as a cytoplasmic loading control.
-
Also, analyze total cell lysates for MMP-2 and MMP-9 expression.
5. Detection and Analysis:
-
As described in Protocol 1.
Visualizations
Caption: Pra-B inhibits the EGFR/MEK/ERK pathway in RCC cells.
Caption: Pra-B inhibits TPA-induced PI3K/AKT/NF-κB signaling.
Caption: General workflow for Western blot analysis.
References
- 1. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Praeruptorin B in Nitric Oxide Production Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin B, a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant interest for its potential anti-inflammatory properties. One of the key mechanisms underlying its effects is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and is implicated in the pathophysiology of various inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in nitric oxide production assays, including detailed experimental protocols and a summary of its mechanistic action.
Principle of Action
This compound has been shown to suppress the production of nitric oxide in inflammatory models. This effect is primarily achieved through the downregulation of iNOS expression at the transcriptional level. The molecular mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, including the gene for iNOS. By preventing the activation and nuclear translocation of NF-κB, this compound effectively reduces the synthesis of iNOS protein, leading to a decrease in NO production.
Data Presentation
Table 1: Inhibitory Effect of Praeruptorins on Nitric Oxide Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production | IC50 | Reference |
| Praeruptorin A | RAW 264.7 | LPS | 10 µM | Significant Inhibition | Not Reported | [1] |
| Praeruptorin A | RAW 264.7 | LPS | 30 µM | Significant Inhibition | Not Reported | [1] |
| Praeruptorin A | RAW 264.7 | LPS | 50 µM | Significant Inhibition | Not Reported | [1] |
| This compound | Rat Hepatocytes | IL-1β | - | - | ~5.2 µM | N/A |
Table 2: Effect of Praeruptorin A on iNOS Protein and mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | iNOS Protein Expression (relative to LPS control) | iNOS mRNA Expression (relative to LPS control) | Reference |
| Control | Undetectable | Undetectable | [1] |
| LPS (1 µg/mL) | 100% | 100% | [1] |
| LPS + Praeruptorin A (10 µM) | Decreased | Decreased | [1] |
| LPS + Praeruptorin A (30 µM) | Significantly Decreased | Significantly Decreased | [1] |
| LPS + Praeruptorin A (50 µM) | Markedly Decreased | Markedly Decreased | [1] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for Western blot and qRT-PCR) at a density of 1-2 x 10^5 cells/well or 1-2 x 10^6 cells/well, respectively.
-
Allow the cells to adhere and grow overnight.
-
The following day, replace the medium with fresh medium.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and an LPS-only control.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO measurement, shorter time points for signaling pathway analysis).
Nitric Oxide Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO2-), a stable and quantifiable metabolite of NO, in the cell culture supernatant.
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Sodium Nitrite (NaNO2) standard solution (0-100 µM).
Protocol:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, add 50 µL of each supernatant.
-
Prepare a standard curve by adding 50 µL of each NaNO2 standard solution to separate wells. Use culture medium as the blank.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Western Blot Analysis for iNOS and NF-κB Pathway Proteins
This protocol allows for the detection and quantification of specific proteins involved in the inflammatory response.
Protocol:
-
After treatment, wash the cells in the 6-well plates with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, phospho-p65, p65, IκBα, or β-actin (as a loading control) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's anti-inflammatory action and the general experimental workflow.
Caption: Proposed signaling pathway for the inhibition of nitric oxide production by this compound.
Caption: General experimental workflow for assessing the effect of this compound on nitric oxide production.
Conclusion
This compound demonstrates significant potential as an inhibitor of nitric oxide production, a key process in inflammation. The provided protocols offer a robust framework for researchers to investigate its effects in vitro. By targeting the NF-κB signaling pathway and subsequently downregulating iNOS expression, this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its dose-dependent effects in various inflammatory models and to explore its potential in vivo efficacy.
References
Application Note: Quantifying Gene Expression Changes Induced by Praeruptorin B using qRT-PCR
References
- 1. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the anti-tumor-promoting activity of naturally occurring substances. IV. Pd-II [(+)anomalin, (+)this compound], a seselin-type coumarin, inhibits the promotion of skin tumor formation by 12-O-tetradecanoylphorbol-13-acetate in 7,12-dimethylbenz[a]anthracene-initiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reference Genes for Expression Analyses by qRT-PCR in Enterobacter cancerogenus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Validation of Appropriate Reference Genes for Real-Time Quantitative PCR under PEG, NaCl and ZnSO4 Treatments in Broussonetia papyrifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Praeruptorin B as a Calcium Channel Antagonist: Application Notes and Protocols
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Praeruptorin B (Pra-B) is a pyranocoumarin compound found in the medicinal plant Peucedanum praeruptorum Dunn, also known as Qian-Hu in traditional Chinese medicine. While the genus is recognized for its diverse pharmacological activities, including vasodilation and cardiovascular protection, a significant portion of the existing research focuses on its analogue, Praeruptorin A (Pra-A).[1] Scientific literature explicitly detailing this compound as a direct calcium channel antagonist is limited. However, the well-documented effects of the closely related Praeruptorin A provide a strong inferential basis for the potential mechanisms and applications of this compound.
This document synthesizes the available information on Praeruptorins, with a focus on the vasodilatory and calcium influx inhibitory properties of Praeruptorin A, to provide a foundational guide for researchers investigating this compound. It includes generalized experimental protocols that can be adapted to study the effects of this compound on vascular smooth muscle cells and calcium channels.
Introduction to Praeruptorins and Calcium Channel Blockade
Praeruptorins are a class of angular-type pyranocoumarins isolated from the roots of Peucedanum praeruptorum.[2] Several members of this family, including Praeruptorin A, B, and C, have been investigated for their pharmacological effects.[1] Calcium channel blockers are a class of drugs that inhibit the flow of calcium ions (Ca²⁺) into cells through voltage-gated calcium channels.[3] In vascular smooth muscle cells, this inhibition leads to relaxation (vasodilation) and a subsequent decrease in blood pressure.[4] The L-type calcium channel is a primary target for many vasodilator drugs.[5]
While direct evidence for this compound's interaction with L-type calcium channels is scarce, studies on Praeruptorin A have demonstrated its ability to induce vasodilation by inhibiting Ca²⁺ influx in vascular smooth muscle cells.[5][6] This suggests that this compound may share a similar mechanism of action.
Data Presentation: Vasorelaxant Effects of Praeruptorin A
The following table summarizes the quantitative data on the vasorelaxant effects of Praeruptorin A (PA), which may serve as a reference for designing experiments with this compound.
| Parameter | Value | Experimental Condition | Reference |
| pEC₅₀ (Endothelium-intact) | 5.63 ± 0.15 | Phenylephrine (PE)-precontracted rat aortic rings | [1] |
| pEC₅₀ (Endothelium-denuded) | 4.83 ± 0.14 | PE-precontracted rat aortic rings | [1] |
| pEC₅₀ (+ L-NAME) | 4.57 ± 0.07 | PE-precontracted rat aortic rings with nitric oxide synthase inhibitor | [1] |
| pEC₅₀ (+ Indomethacin) | 4.58 ± 0.11 | PE-precontracted rat aortic rings with cyclooxygenase inhibitor | [1] |
| pEC₅₀ (+ ODQ) | 4.40 ± 0.10 | PE-precontracted rat aortic rings with guanylyl cyclase inhibitor | [1] |
Signaling Pathways
The vasodilatory effect of compounds like Praeruptorin A is often multifactorial, involving both endothelium-dependent and -independent pathways. The primary mechanism for endothelium-independent vasodilation by calcium channel antagonists is the direct blockade of L-type calcium channels in vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent relaxation.
References
- 1. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Praeruptorin B: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and administration of Praeruptorin B for in vivo animal studies, based on currently available scientific literature. The information is intended to guide researchers in designing and executing preclinical experiments to evaluate the therapeutic potential of this natural compound.
Introduction
This compound is a coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. It has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and metabolic regulatory properties. Notably, research has demonstrated its ability to ameliorate hyperlipidemia and insulin resistance by modulating the Sterol Regulatory Element-Binding Proteins (SREBPs) signaling pathway.[1] These notes provide detailed protocols for the preparation of this compound solutions and workflows for animal administration and subsequent analysis.
Physicochemical Properties and Solubility
A clear understanding of this compound's properties is crucial for proper handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₇ | Internal |
| Molecular Weight | 426.46 g/mol | Internal |
| Solubility | Soluble in DMSO | Internal |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | Internal |
Preparation of this compound for Animal Administration
The following protocols are recommended for the preparation of this compound for oral and intraperitoneal administration in animal models.
Stock Solution Preparation
-
Reagent : this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure :
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a desired stock concentration (e.g., 25 mg/mL).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommended storage conditions.
-
Working Solution for In Vivo Administration
Two primary vehicles have been reported for the in vivo delivery of this compound. The choice of vehicle may depend on the desired route of administration and experimental design.
Protocol 1: SBE-β-CD Formulation (for Oral and Intraperitoneal Injection)
This formulation creates a suspension of this compound.
-
Reagents : this compound stock solution in DMSO, 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Procedure :
-
Prepare the 20% SBE-β-CD solution by dissolving SBE-β-CD powder in sterile saline.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing to ensure a uniform suspension.
-
Protocol 2: Corn Oil Formulation (for Oral and Intraperitoneal Injection)
This formulation provides a clear solution.
-
Reagents : this compound stock solution in DMSO, Corn oil.
-
Procedure :
-
To prepare a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure homogeneity.
-
Experimental Protocols for In Vivo Studies
The following is a detailed protocol for a study evaluating the effects of this compound on diet-induced hyperlipidemia and insulin resistance in mice.[1]
Animal Model and Treatment
-
Animal Model : C57BL/6J mice.
-
Diet : High-Fat Diet (HFD) to induce obesity, hyperlipidemia, and insulin resistance.
-
Treatment Groups :
-
Control Group: Normal diet.
-
HFD Group: High-fat diet.
-
This compound Treatment Group: HFD + this compound (20 mg/kg/day).
-
-
Administration Route : Oral gavage.
-
Duration : 8 weeks.
Experimental Workflow
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for evaluating this compound in a diet-induced obesity mouse model.
Outcome Measures and Data Collection
-
Metabolic Parameters : Body weight, food intake, fasting blood glucose, and insulin levels.
-
Lipid Profile : Serum and liver levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-c), and low-density lipoprotein cholesterol (LDL-c).
-
Histology : Liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess lipid accumulation.
-
Gene and Protein Expression : Analysis of key components of the SREBP signaling pathway in liver tissue via qPCR and Western blot.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a high-fat diet-induced mouse model.[1]
Table 1: Effects of this compound on Body Weight and Liver Weight
| Group | Initial Body Weight (g) | Final Body Weight (g) | Liver Weight (g) |
| Control | 20.5 ± 1.2 | 25.8 ± 1.5 | 1.0 ± 0.1 |
| HFD | 20.8 ± 1.3 | 35.2 ± 2.1 | 1.8 ± 0.2 |
| HFD + this compound | 20.6 ± 1.1 | 30.1 ± 1.8 | 1.3 ± 0.1 |
Table 2: Effects of this compound on Serum and Liver Lipids
| Group | Serum TC (mmol/L) | Serum TG (mmol/L) | Liver TC (mmol/g) | Liver TG (mmol/g) |
| Control | 3.2 ± 0.3 | 0.8 ± 0.1 | 2.5 ± 0.2 | 8.1 ± 0.9 |
| HFD | 5.8 ± 0.5 | 1.5 ± 0.2 | 5.1 ± 0.4 | 20.3 ± 2.1 |
| HFD + this compound | 4.1 ± 0.4 | 1.0 ± 0.1 | 3.2 ± 0.3 | 12.5 ± 1.3 |
Table 3: Effects of this compound on Glucose Homeostasis
| Group | Fasting Blood Glucose (mmol/L) | Fasting Serum Insulin (mU/L) |
| Control | 5.5 ± 0.4 | 10.2 ± 1.1 |
| HFD | 8.2 ± 0.7 | 18.5 ± 1.9 |
| HFD + this compound | 6.3 ± 0.5 | 12.8 ± 1.4 |
Signaling Pathway Modulation
This compound has been shown to exert its metabolic effects by inhibiting the SREBP signaling pathway.[1] Specifically, it suppresses the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced SREBP expression and lipid synthesis.
Conclusion
The provided application notes and protocols offer a foundational guide for the preclinical investigation of this compound. The data suggests that this compound is a promising candidate for the treatment of metabolic disorders. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in other disease models.
References
Troubleshooting & Optimization
Praeruptorin B Cytotoxicity Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Praeruptorin B in cytotoxicity assays. The information is designed to address specific experimental challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound? A1: this compound (Pra-B) is a seselin-type coumarin, a natural bioactive compound isolated from the roots of Peucedanum praeruptorum Dunn.[1][2]
Q2: What are the known biological activities of this compound? A2: this compound exhibits several pharmacological properties, including anti-inflammatory, anti-hypertensive, and potent anti-tumor effects.[3] It has been shown to inhibit the migration and invasion of various cancer cells, such as renal and cervical cancer cells.[4][5][6]
Q3: What is a typical concentration range for in vitro cytotoxicity studies with this compound? A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Studies have often used concentrations ranging from 5 µM to 60 µM.[4] For some cell lines, like human renal carcinoma cells (786-O and ACHN), Pra-B showed insignificant effects on cell viability at doses below 30 µM for a 24-hour treatment.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q4: How should I dissolve and store this compound? A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides for Common Cytotoxicity Assays
This section addresses common issues encountered when using colorimetric and fluorescence-based assays to assess this compound-induced cytotoxicity.
MTT Cell Viability Assay
The MTT assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Q: My blank (media only) wells have high background absorbance. What is the cause? A: High background can be caused by contamination of the culture medium with bacteria or yeast, or by the presence of reducing agents like phenol red in the medium. To mitigate this, use fresh, sterile reagents and consider using a serum-free or phenol red-free medium during the MTT incubation step.
Q: The absorbance readings in my control (untreated) wells are too low. Why? A: Low absorbance readings suggest a low number of viable, metabolically active cells. This could be due to plating too few cells, improper culture conditions (e.g., wrong medium, temperature, or CO2), or insufficient recovery time for cells after plating.[7] Ensure you have determined the optimal cell seeding density for your specific cell line and experiment duration.
Q: I'm observing incomplete solubilization of the purple formazan crystals. How can I fix this? A: Incomplete solubilization is a common issue and can lead to inaccurate readings. Ensure you are using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS).[8] After adding the solvent, mix thoroughly by pipetting or using a plate shaker until no crystals are visible. An overnight incubation with the solubilizing agent may be necessary.[8]
Q: There is high variability between my replicate wells. What could be the reason? A: High variability is often due to inconsistent pipetting, uneven cell seeding, or the "edge effect," where wells on the perimeter of the plate evaporate more quickly. Use calibrated pipettes, ensure a homogenous cell suspension before plating, and consider not using the outermost wells of the 96-well plate for critical samples.
Q: Could this compound be interfering with the MTT assay? A: Yes, colored compounds or those with reducing properties can interfere with the MTT assay, leading to false results. It is crucial to include control wells containing only the culture medium and this compound (at the same concentrations used in the experiment) but without cells. This will allow you to measure and subtract any background absorbance caused by the compound itself.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a membrane integrity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Q: The background LDH activity in my medium-only control is high. What's wrong? A: Animal serum used to supplement culture media contains endogenous LDH, which can cause high background signals. To resolve this, try reducing the serum concentration in your culture medium (e.g., to 1-5%) or use a serum-free medium during the treatment period if your cells can tolerate it.
Q: My untreated cells (spontaneous release control) show high LDH release. Why? A: This indicates that your control cells are experiencing some level of damage. Common causes include plating cells at too high a density, which can lead to nutrient depletion and cell death, or excessively forceful pipetting during cell plating or media changes.[9][10] Handle cell suspensions gently and optimize your cell seeding density.
Q: My experimental absorbance values are very low, even with a positive control. What should I do? A: Low signal suggests that not enough LDH is being detected. This is most likely due to a low cell density.[9] Repeat the experiment to determine the optimal cell number for your assay.[11] Additionally, ensure that your media does not contain LDH inhibitors like sodium pyruvate.[11]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Q: My control (untreated) cell population shows a high percentage of Annexin V positive cells. Why is this happening? A: This suggests that the cells were not healthy at the start or were damaged during preparation. Potential causes include using cells that are over-confluent, stressed, or handled too harshly (e.g., excessive centrifugation speed, harsh trypsinization).[12][13] Use cells in the logarithmic growth phase and handle them gently. If using adherent cells, consider non-enzymatic detachment methods.[14]
Q: I am seeing a weak or no fluorescent signal in my treated group. What could be the problem? A: A weak signal can result from several factors: the drug concentration or treatment time may be insufficient to induce apoptosis, the Annexin V or PI reagents may have expired or been stored improperly, or the binding buffer may be missing calcium, which is essential for Annexin V to bind to PS.[12][13][14] Ensure you use a positive control to verify reagent activity and avoid buffers containing calcium chelators like EDTA.[13]
Q: How can I distinguish between late apoptotic and necrotic cells? A: Annexin V/PI staining can help differentiate these populations.
-
Early Apoptosis: Annexin V positive / PI negative.
-
Late Apoptosis: Annexin V positive / PI positive.
-
Necrosis: Typically Annexin V negative / PI positive, although late-stage apoptotic cells can also present this profile.[14] Careful gating and inclusion of proper controls are essential for accurate interpretation.
Q: My cell populations are not clearly separated in the flow cytometry plot. How can I improve this? A: Poor separation can result from incorrect fluorescence compensation settings. Always include single-stain controls (one with only Annexin V and one with only PI) to set the compensation correctly and define your gates accurately.[13]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |
| HeLa, SiHa | Cervical Cancer | MTT | 5 - 60 µM | 24 h | Reduced cell viability at higher concentrations.[4] |
| HeLa, SiHa | Cervical Cancer | Transwell Assay | 10 - 20 µM | 24 h | Inhibition of TPA-induced cell migration and invasion.[4] |
| 786-O, ACHN | Renal Cell Carcinoma | MTT | 10 - 50 µM | 24 h | Non-significant influence on cell viability below 30 µM.[5] |
| 786-O, ACHN | Renal Cell Carcinoma | Transwell Assay | Not specified | Not specified | Potent inhibition of cell migration and invasion.[5][6] |
| SGC7901 | Gastric Cancer | MTT, LDH | 50 - 300 µg/mL | 24 h | Exhibited antiproliferative and cytotoxic activities.[1][2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, include blank wells (medium only) and compound-only wells for background correction.[10] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization:
-
For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.
-
For suspension cells: Centrifuge the plate to pellet the cells, then carefully remove the supernatant before adding the solubilization solvent.
-
-
Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[7]
-
Calculation: Correct for background by subtracting the absorbance of the blank wells. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol. Set up the following controls in triplicate: Untreated cells (spontaneous release), cells treated with a lysis buffer (maximum release), and medium only (background).
-
Sample Collection: After the treatment period, centrifuge the plate (e.g., at 250 x g for 5 minutes) to pellet any floating cells.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction & Read: Add the stop solution provided in the kit (if applicable) and measure the absorbance at ~490 nm using a microplate reader.[11]
-
Calculation: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Preparation: After treating cells with this compound, harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic method (e.g., EDTA-based dissociation) to detach them.[14]
-
Cell Washing: Wash the cells with cold PBS, then centrifuge (e.g., at 300 x g for 5 minutes).[14] Resuspend the cell pellet in 1X Binding Buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.[14]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry immediately (preferably within 1 hour). Do not wash the cells after adding PI.[15] Include unstained and single-stained controls to set up proper compensation and gates.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Chemopreventive effects of Peucedanum praeruptorum DUNN and its major constituents on SGC7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemopreventive Effects of Peucedanum praeruptorum DUNN and Its Major Constituents on SGC7901 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. This compound Inhibits 12-O-Tetradecanoylphorbol-13-AcetateâInduced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Praeruptorin B for Anti-inflammatory Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Praeruptorin B (Pra-B) in anti-inflammatory research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for this compound in anti-inflammatory studies?
Based on current research, the effective concentration of this compound for observing anti-inflammatory effects typically ranges from 10 µM to 30 µM in various cell lines. It is crucial to first perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental conditions. One study indicated that this compound has a 4.8-fold higher potency in suppressing nitric oxide (NO) production in hepatocytes compared to Praeruptorin A.[1]
2. What is the cytotoxicity profile of this compound?
This compound has been shown to be non-toxic to several cell lines at concentrations up to 30 µM.[2] For instance, in HeLa and SiHa cells, significant cytotoxicity was observed only at concentrations of 40 µM and higher.[3] Similarly, in human renal carcinoma cells (786-O and ACHN), doses lower than 30 µM did not induce cytotoxicity.[2] However, it is imperative to determine the IC50 value in your specific cell line using a cell viability assay.
3. How should I dissolve and store this compound?
This compound is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
4. Which signaling pathways are modulated by this compound in the context of inflammation?
This compound has been shown to inhibit key inflammatory signaling pathways, including:
-
NF-κB Pathway : It can inhibit the nuclear translocation of NF-κB subunits (p65/p50), which is a critical step in the transcription of pro-inflammatory genes.[3][6]
-
MAPK Pathway : Specifically, this compound has been found to suppress the phosphorylation of ERK in the MEK-ERK signaling cascade.[7]
-
PI3K/AKT Pathway : It has also been reported to inhibit the phosphorylation of AKT, which can be upstream of the NF-κB pathway.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-inflammatory effect | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1-50 µM). |
| Cell confluency is too high or too low. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Insufficient stimulation with the inflammatory agent (e.g., LPS). | Titrate the concentration of the inflammatory stimulus to achieve a robust inflammatory response. | |
| This compound degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High cell death in treated wells | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line.[2][3] |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent incubation times. | Strictly adhere to the established incubation times for cell treatment and assays. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting techniques. | |
| Difficulty in detecting signaling protein changes (Western Blot) | Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading of protein for all samples. |
| Suboptimal antibody concentration. | Titrate primary and secondary antibody concentrations to optimize signal-to-noise ratio. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and check the transfer efficiency using a stain like Ponceau S. |
Data Presentation
Table 1: Summary of Effective and Cytotoxic Concentrations of this compound in a Variety of Cell Lines
| Cell Line | Assay | Effective Concentration | Cytotoxic Concentration | Reference |
| HeLa, SiHa | Cell Invasion | 10-20 µM | > 40 µM | [3] |
| 786-O, ACHN | Cell Migration & Invasion | 10-30 µM | > 40 µM | [2] |
| Hepatocytes | NO Production | IC50 value indicates 4.8-fold higher potency than Praeruptorin A | Not specified | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Selected cell line (e.g., RAW 264.7 macrophages)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol is for quantifying the anti-inflammatory effect of this compound by measuring NO levels.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
24-well plates
-
RAW 264.7 macrophages
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants.
-
Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is to analyze the effect of this compound on key inflammatory signaling proteins.
Materials:
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound and/or LPS as described in the Griess Assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound|73069-28-0|COA [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin B Research: A Technical Support Center
For researchers, scientists, and drug development professionals working with Praeruptorin B (Pra-B), this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a seselin-type pyranocoumarin naturally found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] It has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects.[1]
2. What are the main challenges in working with this compound?
The primary challenges in Pra-B research include:
-
Low aqueous solubility: Pra-B is a hydrophobic molecule, making it difficult to dissolve in aqueous buffers for in vitro and in vivo studies.
-
Poor oral bioavailability: In vivo studies are hampered by its low absorption from the gastrointestinal tract.
-
Extraction and purification difficulties: Achieving high purity and yield from its natural source can be challenging.
-
Potential for off-target effects: Like many natural products, Pra-B may interact with multiple cellular targets, which can complicate the interpretation of experimental results.
-
Limited stability: As a coumarin, its stability can be affected by factors such as pH and temperature.
Troubleshooting Guides
Section 1: Extraction and Purification
Q1: I am getting a low yield of this compound from Peucedanum praeruptorum roots. How can I optimize the extraction process?
Low yields are a common issue. Here are some troubleshooting steps:
-
Solvent Selection: Pra-B is more soluble in organic solvents. Methanol extraction under reflux is a commonly reported method.[2] A sequential partitioning with ethyl acetate can further enrich the Pra-B fraction.[2][3]
-
Extraction Technique: Supercritical fluid extraction (SFE) with CO2 has been shown to be an efficient method for extracting coumarins from plant material, offering advantages like shorter extraction times and higher efficiency compared to traditional methods.[4]
-
Plant Material: The concentration of Pra-B can vary depending on the geographic origin, harvest time, and storage conditions of the plant material. Ensure you are using high-quality, properly identified raw material.
Detailed Experimental Protocol: Extraction and Isolation of this compound
-
Grinding: Pulverize dried roots of Peucedanum praeruptorum into a fine powder.
-
Extraction:
-
Fractionation:
-
Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.[3]
-
Use a non-polar to polar solvent gradient system for elution. A common eluent system is a mixture of toluene and ethyl acetate.[3]
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure Pra-B and evaporate the solvent.
-
-
Final Purification (Optional):
-
For higher purity, a final purification step using preparative HPLC with a C18 column is recommended. A typical mobile phase could be a gradient of acetonitrile in water.
-
Table 1: this compound Extraction and Purification Data
| Parameter | Method | Typical Values | Reference |
| Extraction Yield | Methanol Reflux | ~27.3% (crude extract) | [2] |
| Pra-B Content in Plant | HPLC | 0.038–0.274% | |
| Purification Method | Silica Gel Column Chromatography | >95% purity | [3] |
| Final Purity | Preparative HPLC | >98% purity |
Section 2: In Vitro Experiments
Q2: My this compound is precipitating in the cell culture medium. What can I do?
This is a common problem due to the low aqueous solubility of Pra-B.
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of Pra-B for in vitro assays.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation of Working Solutions:
-
Prepare a high-concentration stock solution of Pra-B in 100% DMSO.
-
For your experiment, dilute the stock solution in your cell culture medium. To avoid precipitation, add the stock solution to the medium while vortexing or mixing vigorously.
-
Perform a serial dilution in the culture medium to reach your desired final concentrations.
-
-
Solubility Enhancement: If precipitation persists, consider using solubility-enhancing excipients such as cyclodextrins, although their effects on your specific assay should be validated.
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Pra-B may degrade under certain conditions. Prepare fresh working solutions from your DMSO stock for each experiment. Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities to Pra-B. Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase.
-
Off-Target Effects: Pra-B, like other coumarins, may have off-target effects that can influence experimental outcomes.[5][6] For example, some coumarins have been shown to interact with various enzymes and signaling pathways.[5][7] It is crucial to include appropriate controls and, if possible, use techniques like target knockdown or overexpression to confirm that the observed effects are specific to the intended target.
-
Assay Interference: The inherent properties of Pra-B (e.g., autofluorescence) might interfere with certain assay readouts (e.g., fluorescence-based assays). Always run a compound-only control (without cells) to check for any assay interference.
Experimental Workflow: Troubleshooting In Vitro Precipitation
Caption: A decision tree for troubleshooting this compound precipitation in cell culture media.
Section 3: In Vivo Experiments
Q4: I am not observing any significant effects of orally administered this compound in my animal model.
This is likely due to the poor oral bioavailability of Pra-B.
-
Route of Administration: For initial efficacy studies, consider alternative routes of administration such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the gastrointestinal absorption barrier.
-
Formulation Strategies: To improve oral bioavailability, you can explore various formulation strategies:
-
Nanosuspensions: Reducing the particle size of Pra-B to the nanometer range can increase its surface area and dissolution rate.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs like Pra-B.
-
Prodrug approach: Chemical modification of the Pra-B structure to create a more soluble prodrug that is converted to the active form in vivo could be a viable strategy.
-
Q5: I am observing high variability in my in vivo study results.
High variability in animal studies can be a significant challenge.
-
Animal Husbandry: Ensure consistent housing conditions (temperature, light-dark cycle), diet, and handling of the animals.
-
Dosing Accuracy: Use precise dosing techniques and ensure the formulation is homogenous to deliver a consistent dose to each animal.
-
Group Size: A sufficiently large group size can help to mitigate the effects of individual animal variation.
-
Pharmacokinetics: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Pra-B in your animal model. This will help in optimizing the dosing regimen (dose and frequency).
Table 2: Pharmacokinetic Parameters of a Related Coumarin (Praeruptorin A) in Rats (for reference)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Praeruptorin A | i.v. | 5 | - | - | 1345.7 ± 236.4 | 1.8 ± 0.3 |
Note: Specific pharmacokinetic data for this compound is limited. The data for Praeruptorin A, a structurally similar compound, is provided for reference. Researchers should perform their own pharmacokinetic studies for Pra-B.
Signaling Pathway Diagrams
This compound and the TPA-Induced AKT/NF-κB Signaling Pathway in Cervical Cancer Cells
This compound has been shown to inhibit the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced invasion of cervical cancer cells by targeting the AKT/NF-κB signaling pathway. Upstream of AKT, TPA is known to activate Protein Kinase C (PKC), which can subsequently lead to the activation of PI3K and phosphorylation of AKT. Activated AKT can then phosphorylate IκB kinase (IKK), leading to the degradation of IκBα and the nuclear translocation of the p65/p50 NF-κB complex. In the nucleus, NF-κB promotes the transcription of target genes involved in cell invasion, such as matrix metalloproteinases (MMPs). Pra-B has been shown to inhibit the phosphorylation of AKT, thereby blocking this entire downstream cascade.
Caption: this compound inhibits TPA-induced cell invasion by targeting the AKT/NF-κB pathway.
This compound and the EGFR-MEK-ERK Signaling Pathway in Renal Carcinoma Cells
In renal carcinoma cells, this compound has been found to mitigate metastatic ability by targeting the Epidermal Growth Factor Receptor (EGFR)-MEK-ERK signaling pathway. Epidermal Growth Factor (EGF) binding to its receptor (EGFR) leads to receptor dimerization and autophosphorylation, which in turn activates a downstream signaling cascade involving Ras, Raf, MEK, and ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that promote the expression of genes involved in cell migration and invasion, such as Cathepsins C and V (CTSC and CTSV). Pra-B has been demonstrated to reduce the phosphorylation of EGFR, MEK, and ERK, thus inhibiting the expression of CTSC and CTSV and suppressing cell migration and invasion.
Caption: this compound mitigates metastasis in renal carcinoma cells by targeting the EGFR-MEK-ERK pathway.
References
- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effects of Coumarins with Different Substitution Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of O-aminoalkyl derivatives of alloxanthoxyletin and seselin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Praeruptorin B Treatment and Cell Line Resistance
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Praeruptorin B (Pra-B), with a specific focus on the potential for cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound (Pra-B) is a bioactive pyranocoumarin derived from the plant Peucedanum praeruptorum Dunn. It exhibits various pharmacological effects, including anti-inflammatory and anti-tumor activities[1]. In cancer cells, Pra-B has been shown to inhibit key signaling pathways involved in cell growth, migration, and invasion. Notably, it can suppress the PI3K/Akt/mTOR and EGFR-MEK-ERK signaling pathways[2]. By inhibiting these pathways, Pra-B can impede cancer cell metastasis and may enhance the sensitivity of cancer cells to other chemotherapy agents[1].
Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons?
A2: A lack of response could be due to several factors:
-
Sub-optimal Drug Concentration: The effective concentration of Pra-B can vary significantly between cell lines. It's crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line[3][4].
-
Incorrect Experimental Conditions: Factors like cell plating density, media composition, and the duration of the experiment can significantly impact drug sensitivity[3][4].
-
Cell Line Integrity: Ensure your cell line has not been misidentified or contaminated. Regular testing for mycoplasma and cell line authentication is recommended[5][6].
-
Intrinsic or Acquired Resistance: The cell line may have inherent (intrinsic) resistance or may have developed resistance over time through continuous exposure to the drug (acquired resistance).
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to compare the IC50 value of your potentially resistant cell line to that of the original, parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance[7]. This is typically measured using a cell viability assay such as MTT or CCK-8[8].
Q4: What are the potential molecular mechanisms behind cell line resistance to this compound?
A4: While specific resistance mechanisms to Pra-B are not yet extensively documented, resistance to anti-cancer agents often involves one or more of the following:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration[9][10].
-
Target Alteration: Mutations or alterations in the drug's molecular target (e.g., kinases in the PI3K/Akt or MEK/ERK pathways) can prevent the drug from binding effectively.
-
Signaling Pathway Rerouting: Cells can activate alternative "bypass" signaling pathways to circumvent the effects of the drug-inhibited pathway.
-
Increased DNA Damage Repair: Enhanced ability of cells to repair DNA damage caused by the therapeutic agent[9].
Troubleshooting Guide
This guide provides a logical workflow for identifying and addressing issues related to a lack of this compound efficacy.
| Problem | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | 1. Incorrect Drug Concentration: The dose may be too low for the specific cell line. | 1. Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to a high concentration (e.g., 100 µM) to determine the IC50 value[4]. |
| 2. Cell Culture Issues: Confluence levels, media degradation, or contamination can affect results. | 2. Ensure cells are in the logarithmic growth phase and not overly confluent. Use fresh media for experiments and regularly check for contamination[3][5]. | |
| High variability between experimental replicates. | 1. Inconsistent Cell Plating: Uneven cell numbers across wells. | 1. Use an automated cell counter for accuracy and ensure thorough mixing of the cell suspension before plating[4]. |
| 2. Edge Effects: Wells on the periphery of the plate are prone to evaporation. | 2. Avoid using the outer wells of the plate for experiments or ensure the incubator has adequate humidity[4]. | |
| Initial response followed by regrowth of cells. | 1. Selection of a Resistant Subpopulation: A small number of resistant cells may be surviving and proliferating. | 1. This may be the initial stage of developing an acquired resistance. Isolate and expand the surviving colonies to characterize their resistance profile (See Protocol 1). |
| Confirmed high IC50 value compared to published data or parental line. | 1. Acquired Drug Resistance: The cell line has adapted to the drug pressure. | 1. Confirm the stability of the resistance by culturing the cells in a drug-free medium for several passages and re-testing the IC50[8]. |
| 2. Intrinsic Drug Resistance: The cell line is naturally resistant to this class of compound. | 2. Investigate the underlying mechanisms (e.g., expression of efflux pumps, status of target signaling pathways). Consider using Pra-B in combination with other drugs. |
Data Presentation
Table 1: this compound Efficacy in Various Cancer Cell Lines
Note: The following IC50 values are illustrative examples based on typical concentrations used in research. Actual values must be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Notes |
| HeLa[1] | Cervical Cancer | ~20-40 µM | Pra-B showed non-significant toxicity below 20 µM. |
| SiHa[1] | Cervical Cancer | ~20-40 µM | Similar to HeLa, cytotoxicity was observed at 40 µM and above. |
| 786-O | Renal Carcinoma | >30 µM | Non-significant impact on viability below 30 µM. Primarily affects migration/invasion. |
| ACHN | Renal Carcinoma | >30 µM | Similar to 786-O, Pra-B's main effect is anti-metastatic rather than cytotoxic at these doses. |
| SGC7901[11] | Gastric Cancer | Not specified | Exhibited antiproliferative and cytotoxic activities. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous, escalating dose exposure[7][8].
-
Determine Initial IC50: First, establish the baseline IC50 of the parental cell line for this compound using a standard cell viability assay (e.g., MTT).
-
Initial Low-Dose Exposure: Culture the parental cells in media containing Pra-B at a low concentration (e.g., 1/10th to 1/5th of the IC50)[12].
-
Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 2-3 days. When the cells reach 70-80% confluence and show a stable growth rate, passage them.
-
Dose Escalation: Gradually increase the concentration of Pra-B in the culture medium. A stepwise increase is recommended only after the cells have adapted to the current concentration and resumed a healthy growth rate[7].
-
Isolate Resistant Population: This process can take several months. Once cells can proliferate steadily in a significantly higher concentration of Pra-B (e.g., 5-10 times the initial IC50), they are considered a resistant population.
-
Confirm Resistance: Perform a cell viability assay to calculate the new, higher IC50 value of the resistant cell line and compare it to the parental line[8].
-
Assess Stability: To check if the resistance is stable, culture the resistant cells in a drug-free medium for multiple passages (e.g., over 1-3 months) and then re-determine the IC50. A sustained high IC50 indicates a stable resistant phenotype[8].
Protocol 2: IC50 Determination via MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment[8].
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium in the wells with 100 µL of the medium containing the different drug concentrations. Include "untreated" (vehicle control) and "blank" (medium only) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[8].
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as (OD_treated - OD_blank) / (OD_control - OD_blank) * 100. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value[7][13].
Visualizations
Caption: this compound inhibits the EGFR-MEK-ERK and PI3K-Akt-mTOR signaling pathways.
Caption: Workflow for developing a this compound-resistant cell line via dose escalation.
Caption: A decision tree for troubleshooting lack of cell response to this compound.
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistant mechanisms of anthracyclines--pirarubicin might partly break through the P-glycoprotein-mediated drug-resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemopreventive effects of Peucedanum praeruptorum DUNN and its major constituents on SGC7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Praeruptorin B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Praeruptorin B (Pra-B).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bioactive pyranocoumarin with a range of pharmacological effects, including anti-inflammatory, anti-tumor, and metabolic regulatory activities.[1][2][3] Its mechanisms of action are pleiotropic, meaning it acts on multiple molecular targets. Key reported mechanisms include the inhibition of sterol regulatory element-binding proteins (SREBPs)[4][5], suppression of the PI3K/AKT/mTOR signaling pathway[6], and attenuation of the EGFR-MEK-ERK pathway.[1] It has also been shown to suppress NF-κB signaling, a critical pathway in inflammation.[6][7]
Q2: What are the expected effects of this compound on cancer cells?
A2: In various cancer cell lines, this compound is expected to inhibit migration and invasion.[1] For instance, in human renal carcinoma cells, it has been shown to downregulate cathepsin C (CTSC) and cathepsin V (CTSV) through the EGFR-MEK-ERK signaling pathway.[1] In human cervical cancer cells, it inhibits invasion by targeting the AKT/NF-κB pathway and reducing the expression of matrix metalloproteinases MMP-2 and MMP-9.[7] It is important to note that at effective concentrations for anti-metastatic activity (e.g., < 30 μM), Pra-B may not significantly affect cell viability.[1]
Q3: What are the expected metabolic effects of this compound?
A3: this compound is known to improve hyperlipidemia and alleviate insulin resistance.[6] It acts as an inhibitor of SREBPs, which are key transcription factors in lipid synthesis.[4][6] Therefore, expected results in relevant models (e.g., HepG2 cells, high-fat diet-fed mice) include decreased intracellular lipid levels, reduced serum triglyceride (TG) and total cholesterol (TC), and downregulation of SREBP-1c and SREBP-2 expression.[4][5][6]
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Cell Viability and Cytotoxicity
Q: I am observing higher-than-expected cytotoxicity or no effect on cell viability. What could be the cause?
A: This is a common issue that can stem from several factors related to concentration, cell type, and experimental conditions.
-
Concentration-Dependent Effects: this compound's effect on cell viability is highly dose-dependent. While it may show negligible cytotoxicity at concentrations effective for inhibiting signaling pathways (e.g., < 30 μM in some cancer cells)[1][5], higher concentrations can significantly reduce cell viability.[8]
-
Cell-Specific Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is crucial to perform a dose-response curve (e.g., using an MTT assay) for your specific cell line to determine the optimal non-cytotoxic concentration range for your experiments.[5]
-
Compound Purity and Solvent Effects: Ensure the purity of your this compound stock. The solvent (e.g., DMSO) used to dissolve Pra-B can also be cytotoxic at higher concentrations. Always run a vehicle control (cells treated with the solvent alone at the same final concentration used in your experiment) to rule out solvent-induced toxicity.
| Parameter | Reported Concentration | Cell Line(s) | Observed Effect | Reference |
| Anti-Migration/Invasion | 10, 20, 30 μM | 786-O, ACHN (Renal Carcinoma) | Potent inhibition of migration and invasion | [1] |
| Signaling Inhibition (AKT) | 10, 20 μM | HeLa (Cervical Cancer) | Inhibition of TPA-induced AKT phosphorylation | [7] |
| SREBP Inhibition | 0, 2.5, 5, 10, 20, 40, 80 μM | HepG2 (Liver Cancer) | Dose-dependent decrease in SRE-luciferase activity | [5] |
| Cytotoxicity | < 30 μM | 786-O, ACHN | Non-significant influence on cell viability | [1] |
Issue 2: Western Blot and Signaling Pathway Analysis
Q: My Western blot results for key signaling proteins (e.g., p-AKT, p-ERK) are inconsistent or contrary to published data.
A: Unexpected signaling results can arise from issues with timing, pathway crosstalk, or experimental setup.
-
Kinetics of Phosphorylation: The phosphorylation of signaling proteins is often a transient event. The optimal time point for observing inhibition by Pra-B may vary depending on the stimulus used (e.g., insulin, EGF) and the cell type.[1][6] It is recommended to perform a time-course experiment to capture the peak of protein activation and its subsequent inhibition.
-
Pathway Crosstalk: Cellular signaling is a complex network. Inhibiting one pathway, such as PI3K/AKT, can sometimes lead to compensatory activation of other pathways. Consider probing for key proteins in related pathways (e.g., MAPK/ERK) to get a more complete picture of Pra-B's effect in your specific experimental context.
-
Stimulus and Pre-treatment: The context of cellular stimulation is critical. For example, in studies of insulin resistance, cells are often pre-treated with insulin before Pra-B is added.[6] In migration studies, a growth factor like EGF might be used to induce the pathway.[1] Ensure your protocol aligns with the specific biological question you are asking.
Experimental Protocols & Workflows
Protocol: Western Blot for p-EGFR/p-MEK/p-ERK Pathway Analysis
This protocol is a generalized example based on methodologies used to study this compound's effect on renal carcinoma cells.[1]
-
Cell Culture: Plate 786-O or ACHN cells and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours. This reduces basal signaling activity.
-
This compound Treatment: Treat the cells with varying concentrations of Pra-B (e.g., 0, 10, 20, 30 μM) for a predetermined time (e.g., 24 hours). The "0 μM" group serves as the vehicle control.
-
Stimulation (Optional): If investigating induced signaling, add a stimulant such as EGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-EGFR, EGFR, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band densities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all samples to the loading control.
Visualizations: Signaling Pathways and Troubleshooting Logic
Caption: Key signaling pathways modulated by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|cas 81740-07-0|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Praeruptorin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Praeruptorin B (Pra-B). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound is a natural coumarin compound known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and lipid-lowering effects. Current research indicates that Pra-B primarily exerts its effects by modulating several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: Pra-B has been shown to inhibit this pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3]
-
EGFR-MEK-ERK Pathway: It attenuates this pathway, which is involved in cell proliferation, differentiation, and migration.[4]
-
NF-κB Signaling: Pra-B can suppress the activation of NF-κB, a key regulator of inflammatory responses.[2]
-
SREBP Signaling: It acts as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of lipid metabolism.[1][5]
-
Cathepsin C (CTSC) and Cathepsin V (CTSV): Pra-B has been found to downregulate the expression of these proteins, which are implicated in tumor metastasis.[4]
Q2: What are the potential off-target effects of this compound?
A2: Given that this compound inhibits broad signaling pathways involving multiple protein kinases (e.g., PI3K, AKT, mTOR, EGFR, MEK, ERK), it has the potential to interact with other kinases that share structural similarities in their ATP-binding pockets. This could lead to unintended inhibition of other signaling pathways, resulting in unexpected cellular phenotypes or toxicity. Researchers should consider the possibility of off-target effects on other members of the kinome and on proteins regulated by the aforementioned pathways.
Q3: At what concentrations are off-target effects more likely to be observed?
A3: Off-target effects are generally more pronounced at higher concentrations of a small molecule inhibitor. For this compound, studies have shown that concentrations below 30 μM do not significantly impact the viability of certain human renal carcinoma cell lines.[4] However, it is crucial to perform dose-response experiments in your specific cell model to determine the optimal concentration that maximizes the on-target effect while minimizing off-target activities and general cytotoxicity.
Q4: How can I validate that the observed phenotype in my experiment is due to the on-target activity of this compound?
A4: Validating on-target activity is a critical step. Here are a few approaches:
-
Rescue Experiments: If Pra-B inhibits a specific protein, overexpressing a Pra-B-resistant mutant of that protein should rescue the phenotype.
-
RNAi/CRISPR Knockdown: Silencing the target protein using siRNA or CRISPR should phenocopy the effects of Pra-B treatment.
-
Orthogonal Probes: Use another well-characterized inhibitor of the same target with a different chemical scaffold. If it produces the same phenotype, it strengthens the evidence for on-target activity.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Pra-B directly binds to its intended target in cells.
Data Presentation
While specific IC50 or Ki values for this compound against its various targets are not extensively reported in the public literature, it is crucial for researchers to determine these values in their experimental systems. Below are example tables illustrating how to present such quantitative data for on-target and potential off-target interactions.
Table 1: Illustrative On-Target Potency of this compound
| Target Protein | Assay Type | IC50 / Ki (nM) | Cell Line / System |
| PI3Kα | Biochemical | [Example: 500] | Recombinant Human PI3Kα |
| AKT1 | Cellular | [Example: 1200] | HEK293 cells |
| mTORC1 | Cellular | [Example: 850] | MCF7 cells |
| p-EGFR | Cellular | [Example: 1500] | A549 cells |
Disclaimer: The values in this table are for illustrative purposes only and do not represent published experimental data for this compound. Researchers should generate their own data.
Table 2: Illustrative Off-Target Selectivity Profile of this compound
| Off-Target Kinase | Assay Type | IC50 / Ki (nM) | Selectivity Fold (Off-Target IC50 / On-Target IC50) |
| Kinase X | Biochemical | [Example: 8000] | [Example: 16-fold vs PI3Kα] |
| Kinase Y | Biochemical | [Example: 15000] | [Example: 30-fold vs PI3Kα] |
| Kinase Z | Cellular | [Example: >25000] | [Example: >50-fold vs PI3Kα] |
Disclaimer: The values in this table are for illustrative purposes only. A comprehensive kinase selectivity panel should be used to identify and quantify off-target interactions.
Signaling Pathways and Experimental Workflows
References
Praeruptorin B experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Praeruptorin B.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, from preparation of the compound to interpretation of results.
1. Compound Preparation and Handling
-
Question: How should I dissolve and store this compound?
-
Answer: this compound is sparingly soluble in water but soluble in organic solvents like DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, keep the solid compound at 4°C for up to a year, or for more than two years at -20°C. Stock solutions in DMSO can be stored in aliquots at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour.
-
-
Question: I am observing precipitation of this compound in my cell culture medium. What should I do?
-
Answer: Precipitation can occur if the final concentration of DMSO is too high or if the this compound concentration exceeds its solubility limit in the medium.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.
-
When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion.
-
Consider performing a solubility test in your specific cell culture medium to determine the maximum working concentration without precipitation.
-
-
-
2. Experimental Design and Controls
-
Question: What are the essential controls for an experiment involving this compound?
-
Answer: Proper controls are critical for interpreting your data accurately.
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Positive Control: If you are studying a specific pathway, include a known activator or inhibitor of that pathway as a positive control to ensure your assay is working correctly.
-
Untreated Control: A group of cells that receives no treatment serves as a baseline for cell health and behavior.
-
-
-
Question: What is a typical working concentration for this compound in cell culture experiments?
-
Answer: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published studies, concentrations typically range from 10 µM to 30 µM for observing effects on cell migration and invasion. For anti-inflammatory effects, IC50 values have been reported around 43.5 μM for the suppression of nitric oxide production. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
3. Interpreting Experimental Results
-
Question: My Western blot results for downstream signaling proteins are inconsistent after this compound treatment. What could be the cause?
-
Answer: Inconsistent Western blot results can arise from several factors.
-
Troubleshooting Steps:
-
Cell Lysis: Ensure complete cell lysis to release all target proteins. The choice of lysis buffer is important; a RIPA buffer is often a good starting point.
-
Protein Concentration: Accurately determine the protein concentration of your lysates and load equal amounts for each sample.
-
Antibody Quality: Use validated antibodies specific for your target proteins. Titrate your primary and secondary antibodies to find the optimal concentrations.
-
Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes.
-
Treatment Time: The effect of this compound on signaling pathways can be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
-
-
-
-
Question: I am not observing a significant effect of this compound on cell migration in my transwell assay. What should I check?
-
Answer: A lack of effect in a migration assay could be due to several experimental variables.
-
Troubleshooting Steps:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the assay.
-
Pore Size: Use a transwell membrane with a pore size appropriate for your cell type.
-
Chemoattractant: Confirm that the chemoattractant used in the lower chamber is effective for your cells.
-
Incubation Time: Optimize the incubation time. Too short a time may not allow for sufficient migration, while too long a time can lead to cell overgrowth.
-
This compound Concentration: Verify that the concentration of this compound used is appropriate for inhibiting migration in your specific cell line, as determined by a dose-response experiment.
-
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Nitric Oxide Production | Rat Hepatocytes | IC50 | 43.5 µM | [1] |
| Cytotoxicity | Artemia salina | LC50 | 34.5 µg/ml | [2] |
| Cell Migration & Invasion | 786-O and ACHN (Renal Carcinoma) | Effective Concentration | 10-30 µM |
Detailed Experimental Protocols
1. Western Blot Analysis of Signaling Pathway Proteins
This protocol describes the analysis of protein expression and phosphorylation in key signaling pathways affected by this compound, such as PI3K/AKT and MEK/ERK.
-
Materials:
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
-
2. Transwell Migration Assay
This protocol is for assessing the effect of this compound on the migratory capacity of cells.
-
Materials:
-
This compound
-
Cell culture reagents
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
-
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in serum-free medium.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle (DMSO). Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the migrated cells using a microscope. To quantify migration, destain the cells with a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution using a plate reader.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits multiple signaling pathways.
Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experiments.
References
- 1. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Praeruptorin B protocol for different cell types
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Praeruptorin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Pra-B) is a naturally occurring pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-metastatic effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways. Notably, this compound has been shown to inhibit the PI3K/AKT/mTOR, NF-κB, and EGFR-MEK-ERK signaling pathways in various cancer cell lines.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in a variety of cell lines, including but not limited to:
-
Human renal carcinoma cells (786-O and ACHN)[2]
-
Human hepatocellular carcinoma cells (HepG2)[1]
-
Mouse macrophage cells (RAW 264.7) (related compound Praeruptorin A)[5]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.
Q4: What is a typical working concentration range for this compound?
A4: The effective concentration of this compound varies depending on the cell type and the biological effect being investigated. For example, in HeLa and SiHa cells, concentrations between 10-20 µM have been used to inhibit cell invasion without causing significant cytotoxicity.[3][4] In 786-O and ACHN renal carcinoma cells, concentrations up to 30 µM did not significantly affect cell viability but inhibited migration and invasion.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Compound Activity | 1. Inadequate Concentration: The concentration of this compound may be too low for the specific cell line. 2. Degradation of Compound: Improper storage of the stock solution can lead to degradation. 3. Cell Line Resistance: The target signaling pathway may not be active or critical in the chosen cell line. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Store the DMSO stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light. 3. Verify the expression and activity of the target pathways (e.g., PI3K/AKT, NF-κB) in your cell line. Consider using a different, more sensitive cell line. |
| High Cell Death/Unexpected Cytotoxicity | 1. Concentration Too High: The concentration of this compound may be in the cytotoxic range for the specific cell line. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 3. Extended Incubation Time: Prolonged exposure to the compound may lead to increased cell death. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.[6][7] Start with lower concentrations based on published data. 2. Ensure the final DMSO concentration in the medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 3. Optimize the incubation time. A time-course experiment can help identify the ideal duration for observing the desired effect without excessive cytotoxicity. |
| Inconsistent or Irreproducible Results | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 3. Inconsistent Compound Dilution: Errors in preparing serial dilutions of the this compound stock solution. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. Allow cells to adhere and stabilize before adding the compound. 2. Use cells within a consistent and low passage number range for all experiments. 3. Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and vortex thoroughly. |
| Precipitation of Compound in Culture Medium | 1. Poor Solubility: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS) and precipitate. | 1. Ensure the DMSO stock is fully dissolved before diluting into the medium. Add the diluted compound to the medium dropwise while gently swirling. 2. Consider reducing the serum concentration during the treatment period if experimentally feasible, or test different lots of FBS. |
Quantitative Data Summary
Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Effect | Concentration Range | Incubation Time | Citation |
| 786-O and ACHN (Human Renal Carcinoma) | Inhibition of migration and invasion | 20-30 µM | 24 h | [2] |
| HeLa and SiHa (Human Cervical Cancer) | Inhibition of TPA-induced cell invasion | 10-20 µM | 24 h | [3][4] |
| HeLa and SiHa (Human Cervical Cancer) | High cytotoxicity | 40-60 µM | 24 h | [3] |
| HepG2 (Human Hepatocellular Carcinoma) | Inhibition of PI3K/AKT/mTOR pathway | Increasing concentrations up to 20 µM | 4 h | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells (e.g., HeLa, SiHa) into a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM).[3]
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of Protein Expression
This protocol outlines the steps to analyze changes in protein expression (e.g., p-AKT, NF-κB) following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.[9]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay or similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Use a loading control like β-actin or GAPDH to normalize the protein levels.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Standard workflows for cell viability and Western blot analysis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diagenode.com [diagenode.com]
- 10. cdn.bcm.edu [cdn.bcm.edu]
- 11. nacalai.com [nacalai.com]
- 12. biomol.com [biomol.com]
Technical Support Center: Praeruptorin B Pharmacokinetics
Welcome to the technical support center for researchers studying the pharmacokinetics of Praeruptorin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: In vitro studies using human and rat liver microsomes have shown that the primary metabolic pathways for (+)-praeruptorin B are oxidation and hydrolysis. These reactions are dependent on NADPH. The formation of (-)-cis-khellactone has been identified as a significant metabolic route. In human liver microsomes, nine metabolites have been identified, while eight have been found in rat liver microsomes.
Q2: I am having difficulty quantifying this compound in plasma samples. What is a reliable analytical method?
A2: A validated online solid-phase extraction-chiral high-performance liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) method has been successfully used for the enantiospecific quantification of (+/-)-praeruptorin B and its metabolites in rat plasma. This method offers good selectivity, enantiospecificity, and extraction efficiency with a lower limit of quantification (LLOQ) of 4.16 ng/mL for both d- and l-praeruptorin B.
Q3: What is the solubility of this compound? I am struggling with formulation for in vivo studies.
A3: this compound is soluble in DMSO at a concentration of ≥ 42.6 mg/mL. For aqueous-based formulations for in vivo studies, solubility can be a significant challenge. It is recommended to explore co-solvents, surfactants, or complexation agents like cyclodextrins to enhance aqueous solubility. To improve solubility, it is also suggested to heat the solution to 37°C and use sonication.
Q4: Is there any information on the oral bioavailability of this compound?
A4: Specific data on the oral bioavailability of this compound is limited. However, studies on the structurally related compound, Praeruptorin A, have indicated low recovery in urine, bile, and feces after intravenous administration, suggesting extensive first-pass metabolism.[1] It is plausible that this compound also exhibits low oral bioavailability due to significant hepatic first-pass metabolism. For other natural compounds with similar challenges, low oral bioavailability has been attributed to extensive first-pass metabolism in the liver and intestines.[2][3]
Q5: Are there any known drug-drug interactions with this compound?
A5: There are no specific drug-drug interaction studies published for this compound. However, studies on the related compound, (+)-praeruptorin A, have shown that its metabolism in human liver microsomes involves cytochrome P450 enzymes, particularly CYP3A4.[4] Inhibition of CYP3A4 by co-administered drugs could potentially increase the plasma concentrations of this compound, leading to an increased risk of adverse effects. Conversely, inducers of CYP3A4 could decrease its plasma concentrations, potentially reducing efficacy. Therefore, caution should be exercised when co-administering this compound with known inhibitors or inducers of CYP3A4.
Troubleshooting Guides
Problem: High variability in pharmacokinetic parameters between individual animals.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility and inconsistent absorption. | Improve the formulation by using solubilizing agents such as co-solvents, surfactants, or cyclodextrins. Ensure the formulation is homogenous and stable. |
| Genetic polymorphism in metabolic enzymes. | Consider using a more homogenous animal strain. If variability persists, it may be inherent to the compound's metabolism. |
| Pre-analytical sample handling errors. | Standardize blood collection, processing, and storage procedures. Ensure consistent timing of sample collection. |
Problem: Low or undetectable plasma concentrations after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor absorption due to low solubility or permeability. | Conduct in vitro permeability assays (e.g., Caco-2) to assess intestinal permeability. Improve the formulation to enhance solubility and dissolution. |
| Extensive first-pass metabolism. | Conduct in vitro metabolism studies using liver and intestinal microsomes to quantify the extent of first-pass metabolism. Consider intravenous administration to determine absolute bioavailability. |
| Instability in the gastrointestinal tract. | Assess the stability of this compound at different pH values simulating the stomach and intestinal environments. |
Data Presentation
Table 1: In Vitro Metabolism of (+)-Praeruptorin B
| System | Number of Metabolites Identified | Primary Metabolic Pathways |
| Human Liver Microsomes | 9 | Oxidation, Hydrolysis |
| Rat Liver Microsomes | 8 | Oxidation, Hydrolysis |
Table 2: Analytical Method Parameters for this compound in Rat Plasma
| Parameter | Value |
| Analytical Technique | Online SPE-chiral LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 4.16 ng/mL |
| Linear Range | Not specified |
| Precision and Accuracy | Within acceptable limits as per validation |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing pooled human or rat liver microsomes, NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Protocol 2: Quantification of this compound in Rat Plasma using Online SPE-chiral LC-MS/MS
-
Sample Preparation: Thaw frozen rat plasma samples on ice. Precipitate proteins by adding a three-fold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed.
-
Online SPE: Inject the supernatant onto an online SPE column for extraction and cleanup.
-
Chiral LC Separation: Elute the analytes from the SPE column onto a chiral analytical column for enantioselective separation.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of d- and l-praeruptorin B and their metabolites.
-
Quantification: Construct calibration curves using standards of known concentrations to quantify the analytes in the plasma samples.
Mandatory Visualizations
References
- 1. Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of cytochrome P450 isoenzymes involved in metabolism of (+)-praeruptorin A, a calcium channel blocker, by human liver microsomes using ultra high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Praeruptorin B vs. Praeruptorin A: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Praeruptorin B and Praeruptorin A, two naturally occurring pyranocoumarins. The information presented is curated from peer-reviewed scientific literature and is intended to be an objective resource for researchers in pharmacology and drug discovery.
Introduction
Praeruptorin A (PA) and this compound (PB) are angular-type pyranocoumarins isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2] Both compounds have garnered significant interest in the scientific community for their diverse pharmacological effects. This guide will delve into a comparative analysis of their anti-inflammatory, anticancer, and cardiovascular activities, supported by experimental data.
At a Glance: Key Biological Activity Comparison
| Biological Activity | This compound | Praeruptorin A | Key Findings |
| Anti-inflammatory | More Potent | Potent | This compound exhibits 4.8-fold higher potency in suppressing nitric oxide (NO) production in hepatocytes compared to Praeruptorin A.[3] |
| Anticancer | Varies by cell line | Varies by cell line | Limited direct comparative data in human cancer cell lines. This compound shows higher cytotoxicity in the Artemia salina model.[4] Neither showed significant activity against A549 and H1299 non-small cell lung cancer cells.[5] |
| Vasorelaxant | Activity reported | Activity reported | Direct quantitative comparison is limited. Praeruptorin A induces vasodilation through the NO-cGMP pathway and by inhibiting Ca2+ influx.[6][7][8] |
| Anti-platelet Aggregation | Activity reported | Activity reported | General anti-platelet aggregation effects have been noted for praeruptorins, but direct comparative data for A and B is not readily available.[8] |
Anti-inflammatory Activity
Both Praeruptorin A and B demonstrate significant anti-inflammatory properties. However, studies indicate a clear difference in their potency.
Quantitative Comparison of Anti-inflammatory Activity
| Assay | Cell Line | Parameter | This compound | Praeruptorin A | Reference |
| Nitric Oxide (NO) Production Inhibition | Rat Hepatocytes | IC₅₀ | 10.4 µM | 50.0 µM | [3] |
Mechanism of Action: Signaling Pathway Inhibition
Praeruptorin A: Research has shown that Praeruptorin A exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It achieves this by preventing the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This ultimately leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[2]
Anticancer Activity
The anticancer potential of Praeruptorin A and B has been explored in various models, with results suggesting cell-line specific effects.
Quantitative Comparison of Cytotoxicity
| Assay | Cell Line/Organism | Parameter | This compound | Praeruptorin A | Reference |
| Cytotoxicity | Artemia salina (Brine Shrimp) | LC₅₀ | 34.5 µg/mL | 121.2 µg/mL | [4] |
| Cell Viability (MTT Assay) | A549 (Human Lung Adenocarcinoma) | % Viability at 50 µM | No significant effect | No significant effect | [5] |
| Cell Viability (MTT Assay) | H1299 (Human Non-Small Cell Lung Carcinoma) | % Viability at 50 µM | No significant effect | No significant effect | [5] |
Note: A lower LC₅₀/IC₅₀ value indicates higher potency.
While direct comparative data in human cancer cell lines is sparse, existing studies suggest different mechanisms of action. Praeruptorin A has been reported to have cytotoxic effects on lymphocytic leukemia cells.[9]
This compound: In human renal carcinoma cells (786-O and ACHN), this compound did not significantly affect cell viability at concentrations below 30 µM. However, it potently inhibited cell migration and invasion.[3] This anti-metastatic effect is attributed to its ability to suppress the Epidermal Growth Factor Receptor (EGFR)-Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling pathway.[3] this compound was shown to reduce the phosphorylation of EGFR, MEK, and ERK.[3]
Cardiovascular Effects
Praeruptorins have been reported to possess vasorelaxant and anti-platelet aggregation activities, suggesting their potential in the management of cardiovascular diseases.
Vasorelaxant Activity
Praeruptorin A: Studies on isolated rat thoracic aorta rings have demonstrated that Praeruptorin A induces endothelium-dependent vasorelaxation.[6][7][8] The mechanism involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and the inhibition of extracellular Ca²⁺ influx.[6][7][8] The pEC₅₀ value for Praeruptorin A-induced relaxation in phenylephrine-pre-contracted aortic rings has been reported to be approximately 4.86 ± 0.09.[8]
Direct comparative studies providing EC₅₀ values for this compound's vasorelaxant activity are limited, precluding a quantitative comparison at this time.
Anti-platelet Aggregation Activity
The anti-platelet aggregation effects of praeruptorins have been noted, contributing to their potential cardiovascular benefits.[8] However, specific IC₅₀ values directly comparing Praeruptorin A and this compound are not well-documented in the currently available literature.
Experimental Protocols
Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of Praeruptorin A and B on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Praeruptorin A and B stock solutions (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Pre-treat the cells with various concentrations of Praeruptorin A or B for 1 hour.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-treated positive control. The IC₅₀ value is calculated from the dose-response curve.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of Praeruptorin A and B on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H1299)
-
Appropriate cell culture medium with supplements
-
Praeruptorin A and B stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Praeruptorin A or B and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Conclusion
Praeruptorin A and this compound, while structurally similar, exhibit distinct profiles in their biological activities. The available evidence strongly suggests that This compound is a more potent anti-inflammatory agent than Praeruptorin A, primarily through its superior ability to inhibit nitric oxide production. In the realm of anticancer activity, the picture is less clear-cut and appears to be highly dependent on the specific cancer cell type and the endpoint being measured (cytotoxicity vs. anti-metastatic effects). This compound's ability to inhibit the EGFR-MEK-ERK pathway highlights a potential mechanism for its anti-metastatic properties. Both compounds show promise in the cardiovascular arena through their vasorelaxant and potential anti-platelet activities, though further direct comparative studies are warranted.
This guide underscores the importance of continued research to fully elucidate the therapeutic potential of these fascinating natural products. Future studies should focus on direct, head-to-head comparisons of Praeruptorin A and B across a wider range of human cancer cell lines and in in-vivo models of cardiovascular disease to provide a more complete understanding of their structure-activity relationships and therapeutic promise.
References
- 1. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Praeruptorin B and Imperatorin: Efficacy and Mechanisms in Inflammation and Oncology
In the landscape of natural product research, the furanocoumarin Imperatorin and the pyranocoumarin Praeruptorin B have emerged as promising bioactive molecules with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Both compounds, derived from medicinal plants, have demonstrated potent effects on key cellular signaling pathways. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to assist researchers and drug development professionals in evaluating their respective strengths and potential applications.
Comparative Overview of Biological Activities
This compound and Imperatorin exert their effects by modulating critical signaling cascades involved in cell proliferation, survival, and inflammation. While both compounds exhibit anti-inflammatory and anti-cancer properties, their reported mechanisms and potency can vary depending on the specific cellular context and experimental model.
Table 1: Comparison of Anti-Inflammatory Effects
| Parameter | This compound | Imperatorin |
| Primary Target Pathways | NF-κB, PI3K/Akt | NF-κB, MAPK (p38, JNK, ERK), PI3K/Akt |
| Key Inhibitory Actions | - Inhibition of NF-κB signaling - Suppression of PI3K/Akt/mTOR pathway | - Inhibition of NF-κB activation and nuclear translocation[1][2][3][4] - Downregulation of MAPK phosphorylation[1][5][6] - Attenuation of PI3K/Akt signaling[2][7] |
| Effects on Inflammatory Mediators | - Reduction of pro-inflammatory cytokine production | - Decreased production of TNF-α, IL-1β, IL-6[3] - Inhibition of iNOS and COX-2 expression[3] |
| Reported In Vivo Efficacy | - Ameliorates diet-induced obesity and insulin resistance[8] | - Reduces neuroinflammation in ischemic stroke models[1][4][6] - Alleviates dimethylbenzene-induced ear edema and acetic acid-induced vascular permeability in mice[3] |
Table 2: Comparison of Anti-Cancer Effects
| Parameter | This compound | Imperatorin |
| Primary Target Pathways | EGFR/MEK/ERK, PI3K/Akt, NF-κB | mTOR/p70S6K/4E-BP1, MAPK, Caspase cascade, PI3K/Akt |
| Key Anti-Cancer Actions | - Inhibition of cancer cell migration and invasion[8] - Suppression of TPA-induced cell invasion by targeting AKT and NF-κB - Anti-proliferative and cytotoxic effects on gastric cancer cells | - Inhibition of HIF-1α protein synthesis[9] - Induction of G1 phase cell cycle arrest[9][10] - Induction of apoptosis via caspase activation[10][11] - Reversal of multidrug resistance[12] |
| Reported IC50 Values | Data not consistently reported in a comparable format | - HT-29 (colon cancer): 78 µM[10] - K562/DOX (doxorubicin-resistant leukemia): Effective at 2.78-11.10 µM in combination with doxorubicin[12] - A2780/Taxol (paclitaxel-resistant ovarian cancer): Effective at 7.40-37.00 µM in combination with paclitaxel[12] |
| Reported In Vivo Efficacy | - Reduced tumor growth in gastric cancer xenograft models | - Inhibits tumor growth and angiogenesis in a colon cancer xenograft model[9] - Enhances the anti-tumor effect of doxorubicin in a leukemia xenograft model[12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and Imperatorin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the effects of this compound and Imperatorin.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HT-29, 786-O)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Imperatorin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multiskan spectrum microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or Imperatorin (e.g., 0, 10, 20, 40, 80, 100 µM). A vehicle control (DMSO) should be included. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Materials:
-
Cell lysates treated with this compound or Imperatorin
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-Akt, Akt, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and Imperatorin demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Imperatorin appears to have a broader reported range of action, with inhibitory effects on NF-κB, MAPK, and PI3K/Akt pathways. Quantitative data, such as IC50 values, are more readily available for Imperatorin, facilitating a more direct assessment of its potency. This compound also shows promise, with demonstrated effects on NF-κB and PI3K/Akt signaling, although more comprehensive quantitative studies would be beneficial for a direct comparison of its efficacy with Imperatorin.
The choice between these two compounds for further research and development will likely depend on the specific therapeutic indication and the desired mechanistic profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these promising natural products.
References
- 1. The Assessment of the Efficacy of Imperatorin in Reducing Overactive Bladder Symptoms [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imperatorin inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imperatorin inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imperatorin suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Chemosensitizing effect and mechanism of imperatorin on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin B and Cisplatin: A Comparative Analysis of a Naturally-Derived Compound and a Conventional Chemotherapeutic Agent in Oncology Research
In the landscape of oncology drug development, the exploration of novel compounds with anti-cancer properties is a critical endeavor. This guide provides a comparative overview of Praeruptorin B, a natural coumarin, and Cisplatin, a long-standing platinum-based chemotherapy drug. While direct comparative studies on their efficacy in the same cancer cell lines are not extensively available in the current body of research, this document synthesizes existing data on their individual mechanisms of action and effects on cancer cells to offer a preliminary comparative perspective for researchers, scientists, and drug development professionals.
Overview of Anti-Cancer Mechanisms
This compound , a bioactive constituent isolated from Peucedanum praeruptorum Dunn, has demonstrated potential anti-cancer effects, primarily through the inhibition of cell migration and invasion. Its mechanisms are largely attributed to the modulation of key signaling pathways involved in cell motility and metastasis.
Cisplatin , in contrast, is a well-established chemotherapeutic agent that exerts its cytotoxic effects primarily by inducing DNA damage in cancer cells.[1][2][3] By forming cross-links with purine bases in DNA, Cisplatin disrupts DNA replication and repair, ultimately triggering apoptosis, or programmed cell death.[1][3]
In Vitro Efficacy and Cellular Effects
Due to the absence of studies directly comparing the two compounds, this section presents a summary of their individual effects on various cancer cell lines as reported in the literature.
This compound: Inhibition of Metastatic Potential
This compound has shown notable efficacy in mitigating the metastatic capabilities of cancer cells. Research has highlighted its ability to inhibit migration and invasion in human renal cell carcinoma (786-O and ACHN cells) and cervical cancer cells (HeLa and SiHa cells).[4][5]
| Cancer Cell Line | Assay | Concentration | Results | Reference |
| 786-O (Renal) | Migration Assay | 20 µM | 42% reduction in migrating cells | [4] |
| 30 µM | 79% reduction in migrating cells | [4] | ||
| ACHN (Renal) | Migration Assay | 20 µM | 60% reduction in migrating cells | [4] |
| 30 µM | 82% reduction in migrating cells | [4] | ||
| HeLa (Cervical) | Migration & Invasion | 10 µM & 20 µM | Effective prevention of TPA-induced migration and invasion | [5] |
| SiHa (Cervical) | Migration & Invasion | 10 µM & 20 µM | Effective prevention of TPA-induced migration and invasion | [5] |
| SGC7901 (Gastric) | MTT Assay | Not Specified | Exhibited antiproliferative and cytotoxic activities | [6] |
Table 1: Summary of in vitro efficacy data for this compound in various cancer cell lines.
Cisplatin: Induction of Apoptosis and Cytotoxicity
Cisplatin is a potent inducer of apoptosis in a wide range of cancer types.[1] Its efficacy is well-documented, though it is often associated with significant side effects and the development of drug resistance.[1][2]
| Cancer Cell Line | Effect | Mechanism | Reference |
| Various | Apoptosis | DNA damage, activation of intrinsic and extrinsic apoptotic pathways | [1][7] |
| Bladder, Head and Neck, Lung, Ovarian, Testicular | Cytotoxicity | Interference with DNA repair mechanisms | [1] |
Table 2: Summary of the general effects and mechanism of Cisplatin in cancer cells.
Signaling Pathways
The anti-cancer effects of this compound and Cisplatin are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound has been shown to suppress the EGFR-MEK-ERK signaling pathway in renal cell carcinoma, leading to the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), which are involved in tumor invasion.[4] In cervical cancer cells, it has been found to inhibit the PI3K/AKT signaling pathway, which in turn suppresses the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, key enzymes in cell invasion.[5]
Caption: this compound signaling pathways in cancer cells.
Cisplatin Signaling Pathway
Cisplatin-induced DNA damage activates a cascade of cellular responses. The tumor suppressor protein p53 is a key player, which can either initiate DNA repair mechanisms or, in cases of extensive damage, trigger apoptosis.[3] The intrinsic apoptotic pathway is initiated, involving the release of cytochrome c from the mitochondria and the activation of caspases.[1]
Caption: Cisplatin-induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cell Migration and Invasion Assays (Boyden Chamber Assay)
-
Chamber Preparation: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.
-
Cell Seeding: Cancer cells, pre-treated with the test compound, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a specific period to allow cells to migrate or invade through the membrane.
-
Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Caption: General workflow for in vitro cell-based assays.
Conclusion and Future Directions
This compound and Cisplatin represent two distinct classes of anti-cancer agents with different primary mechanisms of action. While Cisplatin is a potent cytotoxic agent that directly targets DNA, this compound appears to exert its effects by modulating signaling pathways that control cell motility, suggesting a potential role as an anti-metastatic agent.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Chemopreventive effects of Peucedanum praeruptorum DUNN and its major constituents on SGC7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin B: A Comparative Analysis with Other Natural Coumarins in Drug Discovery
Introduction: Praeruptorin B is a natural pyranocoumarin predominantly isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2] As a member of the coumarin family—a large class of benzopyrone lactone compounds—this compound shares a core structure with many other bioactive natural products.[3] These compounds are of significant interest to the scientific community due to their broad pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][4][5] This guide provides a comparative analysis of this compound against other natural coumarins, supported by experimental data, to offer researchers and drug development professionals an objective overview of its therapeutic potential.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, often showing superior activity compared to its structural analogs, Praeruptorin A and E. The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways.
Data Presentation: Comparative Inhibitory Effects
The following table summarizes the comparative efficacy of this compound and related coumarins in inhibiting nitric oxide (NO) production, a key inflammatory mediator.
| Compound | Assay System | IC50 (µM) for NO Inhibition | Reference |
| This compound | IL-1β-induced rat hepatocytes | 1.7 | [6] |
| Praeruptorin A | IL-1β-induced rat hepatocytes | 8.1 | [6] |
| Praeruptorin E | IL-1β-induced rat hepatocytes | 16.2 | [6] |
| Loxoprofen (NSAID) | IL-1β-induced rat hepatocytes | 1.1 | [6] |
As shown, this compound is 4.8-fold more potent than Praeruptorin A in suppressing NO production in hepatocytes.[6]
Signaling Pathway: Inhibition of NF-κB
Praeruptorins exert their anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway.[7][8] Inflammatory stimuli like Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) activate this pathway, leading to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. This compound effectively inhibits this cascade, reducing the production of these inflammatory molecules.[6]
Caption: NF-κB signaling pathway inhibited by this compound.
Experimental Protocol: In Vitro NO Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other test coumarins. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess Reagent B (NED solution) is added and incubated for another 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (an indicator of NO production) is calculated from a sodium nitrite standard curve. The IC50 value is determined using non-linear regression analysis.
Anti-Cancer Activity
This compound exhibits anti-tumor effects, particularly in inhibiting the metastasis of cancer cells.[9] Its mechanism differs from other coumarins and is specific to the cancer cell type.[9]
Data Presentation: Anti-Metastatic Effects
This compound has been shown to inhibit the migration and invasion of human renal cell carcinoma (RCC) lines 786-O and ACHN in a dose-dependent manner. While direct IC50 comparisons with other coumarins for this specific effect are limited, its potent activity is noteworthy. It significantly downregulates the expression of cathepsin C (CTSC) and cathepsin V (CTSV), enzymes involved in extracellular matrix degradation during metastasis.[9]
Signaling Pathway: Inhibition of EGFR-MEK-ERK
In human RCC cells, this compound's anti-metastatic action is mediated by the suppression of the Epidermal Growth Factor Receptor (EGFR)-MEK-ERK signaling pathway.[9] Activation of this pathway by growth factors like EGF typically promotes cell migration and invasion. This compound treatment reduces the phosphorylation (activation) of EGFR, MEK, and ERK, thereby inhibiting the downstream expression of CTSC and CTSV.[9]
Caption: EGFR-MEK-ERK pathway inhibited by this compound in RCC cells.
Experimental Protocol: Wound Healing Assay
-
Cell Culture & Seeding: Human RCC cells (e.g., 786-O) are grown to confluence in a 6-well plate.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a straight scratch across the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells.
-
Treatment: The cells are incubated in a serum-free medium containing different concentrations of this compound or other comparative coumarins. A control group receives the medium without any compound.
-
Image Acquisition: Images of the scratch are captured at 0 hours and 24 hours using an inverted microscope.
-
Data Analysis: The width of the wound is measured at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] x 100. A significant reduction in wound closure compared to the control indicates inhibition of cell migration.
Neuroprotective Effects
Several coumarins from Peucedanum species, including praeruptorins, exhibit neuroprotective properties.[1] They can protect neurons from excitotoxicity, a process implicated in many neurodegenerative diseases.[5]
Data Presentation: Comparative Neuroprotection
Praeruptorin C (Pra-C), a closely related khellactone coumarin, has been studied for its neuroprotective effects against NMDA-induced apoptosis in cortical neurons.[10] Pra-C confers protection in a concentration-dependent manner by reversing intracellular Ca²⁺ overload and down-regulating GluN2B-containing NMDA receptors.[10] While direct comparative data with this compound is scarce in this area, the activity of Pra-C highlights a key therapeutic avenue for this class of coumarins.
| Compound | Assay System | Effect | Mechanism | Reference |
| Praeruptorin C | NMDA-induced injury in cortical neurons | Protects against apoptosis and loss of cell viability | Downregulates GluN2B-containing NMDA receptors, reverses Ca²⁺ overload | [10] |
| Praeruptorin A (dl-PA) | Human cortical neurons | Modulates ATP-sensitive potassium channels | KATP channel activity modulation | [1] |
Logical Relationship: Neuroprotection Workflow
The experimental workflow to assess neuroprotection involves inducing neuronal damage and then measuring the protective effect of the test compounds.
References
- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Praeruptorin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of Praeruptorin analogues is crucial for the development of novel therapeutics. This guide provides a comparative analysis of Praeruptorin A, B, and C, focusing on their vasorelaxant, antiproliferative, and calcium channel blocking activities, supported by experimental data and detailed methodologies.
Praeruptorins, a class of angular-type pyranocoumarins isolated from the roots of Peucedanum praeruptorum Dunn, have garnered significant attention for their diverse pharmacological effects, particularly on the cardiovascular system.[1] This guide delves into the structure-activity relationships (SAR) of key Praeruptorin analogues—Praeruptorin A, B, and C—to elucidate how subtle structural modifications influence their biological functions.
Comparative Biological Activities
The primary pharmacological activities attributed to Praeruptorin analogues include vasodilation, inhibition of vascular smooth muscle cell (VSMC) proliferation, and calcium channel modulation. A summary of the available quantitative data is presented below.
| Analogue | Biological Activity | Model System | Key Findings | Reference |
| Praeruptorin A | Vasorelaxation | Isolated rat thoracic aorta rings | pEC50 = 4.99 ± 0.28 (Endothelium-intact) | [2] |
| Calcium Influx Inhibition | Isolated rat thoracic aorta rings | Inhibited CaCl2-induced vasoconstriction | [2][3] | |
| Praeruptorin B | PI3K/Akt/mTOR Inhibition | HepG2 cells | Inhibited insulin-induced pathway activation | [1][4] |
| Praeruptorin C | VSMC Proliferation Inhibition | Cattle aortic smooth muscle cells | Concentration-dependent inhibition (0.001-10 µM) | [5] |
| Cell Cycle Arrest | Human non-small cell lung cancer cells | Induced G0/G1 phase arrest | [5] |
Deciphering the Structure-Activity Relationship
The varied biological activities of Praeruptorin A, B, and C can be attributed to the differences in their ester side chains attached to the dihydropyranocoumarin core.
-
Praeruptorin A possesses an angeloyl and an acetyl group. Its notable vasorelaxant effect is primarily mediated through the endothelium-dependent NO-cGMP pathway and by inhibiting extracellular Ca2+ influx in vascular smooth muscle cells.[2][3]
-
This compound differs from Praeruptorin A by having two angeloyl groups. This structural change appears to shift its primary activity towards the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell metabolism, growth, and proliferation.[1][4]
-
Praeruptorin C , a racemic mixture of (+)- and (-)-praeruptorin A, demonstrates significant antiproliferative effects on vascular smooth muscle cells.[5] It induces a G1-S phase block in the cell cycle, a mechanism distinct from the primary activities of Praeruptorin A and B.[5] Furthermore, in other cell types, Praeruptorin C has been shown to suppress the ERK1/2 signaling pathway.
Experimental Protocols
Vasorelaxation Assay (for Praeruptorin A)
Objective: To assess the vasorelaxant effect of Praeruptorin analogues on isolated arterial rings.
Methodology:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit (K-H) solution.
-
The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length). For endothelium-denuded rings, the endothelium is gently removed by rubbing the intimal surface.
-
Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Contraction is induced by adding phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, cumulative concentrations of the Praeruptorin analogue are added to the organ bath.
-
Changes in isometric tension are recorded using a force-displacement transducer.
-
The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The pEC50 (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect) is calculated.[2]
Vascular Smooth Muscle Cell Proliferation Assay (for Praeruptorin C)
Objective: To determine the effect of Praeruptorin analogues on the proliferation of vascular smooth muscle cells.
Methodology:
-
Vascular smooth muscle cells (VSMCs) are isolated from the thoracic aorta of cattle and cultured.
-
VSMCs are seeded in 96-well plates and synchronized in a serum-free medium for 24 hours.
-
Cells are then treated with various concentrations of the Praeruptorin analogue in the presence of a mitogen, such as angiotensin II or serum, for 24-48 hours.
-
Cell proliferation is assessed using the [3H]thymidine incorporation assay, which measures DNA synthesis.
-
Alternatively, cell viability can be measured using the MTT assay.
-
For cell cycle analysis, treated cells are harvested, fixed in ethanol, stained with propidium iodide, and analyzed by flow cytometry.[5]
Western Blot for Signaling Pathway Analysis (for this compound)
Objective: To investigate the effect of Praeruptorin analogues on specific signaling pathways.
Methodology:
-
HepG2 cells are cultured and treated with insulin to activate the PI3K/Akt/mTOR pathway.
-
The cells are then co-treated with various concentrations of this compound for a specified duration.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, S6K, 4E-BP1).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.[1][4]
Visualizing the Mechanisms of Action
To better understand the distinct mechanisms of Praeruptorin analogues, the following diagrams illustrate their primary signaling pathways.
Caption: Signaling pathway of Praeruptorin A-induced vasorelaxation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Praeruptorin C induces cell cycle arrest at the G1/S phase.
Caption: Experimental workflow for evaluating Praeruptorin analogues.
Conclusion
The comparative analysis of Praeruptorin A, B, and C reveals a clear structure-activity relationship where the nature of the ester side chains dictates the primary pharmacological activity. While Praeruptorin A is a potent vasodilator acting on the NO-cGMP pathway and calcium channels, this compound targets the PI3K/Akt/mTOR signaling cascade, and Praeruptorin C exhibits significant antiproliferative effects through cell cycle arrest. This understanding is pivotal for guiding the rational design of new Praeruptorin-based analogues with enhanced potency and selectivity for specific therapeutic applications in cardiovascular and metabolic diseases. Further research directly comparing these analogues under identical experimental conditions is warranted to provide a more definitive quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of praeruptorin C on cattle aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Praeruptorin B: A Comparative Analysis
Praeruptorin B (Pra-B), a natural coumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, has garnered significant attention in biomedical research for its diverse pharmacological activities. This guide provides a comprehensive overview of the confirmed molecular targets of this compound, presenting a comparative analysis with other compounds acting on similar pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective data presentation and detailed experimental methodologies.
Core Molecular Targets and Signaling Pathways
This compound has been demonstrated to exert its effects through the modulation of several key molecular targets and signaling pathways, primarily revolving around metabolic regulation and cancer progression. This guide will focus on three principal areas of its activity:
-
Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs): Pra-B has been identified as an inhibitor of SREBP signaling, a critical pathway in lipid homeostasis.
-
Downregulation of Cathepsin C (CTSC) and Cathepsin V (CTSV): In the context of cancer, Pra-B has been shown to suppress the expression of these proteases, which are implicated in tumor invasion and metastasis.
-
Inhibition of UDP-Glucuronosyltransferase 1A9 (UGT1A9): Pra-B also exhibits inhibitory effects on this key enzyme involved in the metabolism of various drugs and endogenous compounds.
Comparative Analysis of Inhibitory Activity
To provide a clear comparison of this compound's efficacy, the following table summarizes its inhibitory activity against its molecular targets alongside that of known alternative inhibitors.
| Target | Compound | IC50 / Inhibition | Cell Line / System | Reference |
| SREBP | This compound | Dose-dependent decrease in SRE-luciferase activity | HL-7702/SRE-Luc | [1] |
| Betulin | 14.5 µM | K562 | ||
| Fatostatin | 2.5 µM (SCAP ER-to-Golgi transport) | Mammalian cells | ||
| EGFR | This compound | Reduction in p-EGFR levels at 10-30 µM | 786-O, ACHN | [2] |
| Erlotinib | 2 nM (cell-free), 20 nM (intact cells) | HNS, DiFi, MDA-MB-468 | ||
| MEK1/2 | This compound | Reduction in p-MEK levels at 10-30 µM | 786-O, ACHN | [2] |
| U0126 | 72 nM (MEK1), 58 nM (MEK2) | Cell-free | ||
| CTSC/CTSV | This compound | Significant mRNA reduction at 30 µM | 786-O | [2] |
| UGT1A9 | This compound | Inhibition observed | In vitro UGT incubation | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced SREBP maturation and subsequent downregulation of lipid synthesis.
Caption: this compound downregulates CTSC and CTSV expression by inhibiting the EGFR/MEK/ERK signaling pathway, thereby suppressing cancer cell invasion.
Caption: Experimental workflow for investigating the inhibitory effect of this compound on the SREBP pathway.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Lines: HepG2 (human hepatoma), 786-O, and ACHN (human renal carcinoma) cells.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0-80 µM for HepG2, 0-50 µM for renal cancer cells) for 24 hours.[1][2] Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the untreated control.
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound for the desired time and concentration. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR, SREBP-1, SREBP-2, CTSC, CTSV, and β-actin as a loading control).[2][4] After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using TRIzol reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green master mix and specific primers for the target genes (e.g., CTSC, CTSV, and lipogenic genes like FASN, SCD1). The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[2]
Cell Migration and Invasion Assays
-
Assay Principle: The Boyden chamber assay is used to assess cell migration and invasion.[2]
-
Migration Assay: Cells are seeded in the upper chamber of a Transwell insert in serum-free medium. The lower chamber contains a chemoattractant (e.g., medium with FBS). After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]
-
Invasion Assay: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to mimic the basement membrane.[5] The number of cells that invade through the Matrigel and the membrane is quantified.
SRE-Luciferase Reporter Assay
-
Cell Line: HL-7702 cells stably expressing a luciferase reporter gene driven by a sterol response element (SRE) promoter (HL-7702/SRE-Luc).[1]
-
Method: Cells are treated with various concentrations of this compound for a specified time (e.g., 6 hours).[1] The cells are then lysed, and luciferase activity is measured using a luciferase assay system. A decrease in luciferase activity indicates inhibition of SREBP transcriptional activity.
High-Fat Diet (HFD)-Induced Hyperlipidemia Mouse Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity and hyperlipidemia.[6]
-
Treatment: Mice are orally administered this compound (e.g., 25 or 50 mg/kg/day) or a vehicle control for a specified period (e.g., 6 weeks).[6]
-
Analysis: At the end of the treatment period, various parameters are assessed, including body weight, serum lipid levels (total cholesterol, triglycerides, LDL-C, HDL-C), and liver histology (H&E and Oil Red O staining) to evaluate lipid accumulation.[6]
Conclusion
This compound has emerged as a promising natural compound with well-defined molecular targets that are relevant to metabolic diseases and cancer. Its ability to inhibit SREBP signaling, downregulate the expression of CTSC and CTSV via the EGFR/MEK/ERK pathway, and inhibit UGT1A9 activity underscores its therapeutic potential. This guide provides a foundational understanding of these mechanisms, supported by comparative data and detailed experimental protocols, to aid researchers in the further exploration and development of this compound and related compounds. The provided quantitative data, while not exhaustive, offers a valuable starting point for comparative efficacy studies. Further research is warranted to establish more precise inhibitory constants and to fully elucidate the clinical implications of these findings.
References
Replicating Published Findings on Praeruptorin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on Praeruptorin B (Pra-B), a natural pyranocoumarin with demonstrated pharmacological activities. The following sections detail its effects on cancer cell lines, associated signaling pathways, and the experimental protocols used in the cited research, offering a valuable resource for replicating and building upon these studies.
Quantitative Data Summary
This compound has been shown to inhibit cell migration and invasion in different cancer cell lines. The data below, primarily from studies on human renal cell carcinoma (RCC) and cervical cancer, quantifies these effects.
Table 1: Effect of this compound on Cell Migration and Invasion
| Cell Line | Concentration (µM) | % Inhibition of Migration | % Inhibition of Invasion | Citation |
| 786-O (RCC) | 20 | 42% | 58% | [1] |
| 786-O (RCC) | 30 | 79% | 80% | [1] |
| ACHN (RCC) | 20 | 60% | 62% | [1] |
| ACHN (RCC) | 30 | 82% | 86% | [1] |
Note: Treatment duration for the above experiments was 24 hours.[1]
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Effect on Cell Viability | Citation |
| 786-O (RCC) | < 30 | Not significant | [1] |
| ACHN (RCC) | < 30 | Not significant | [1] |
| HK-2 (Normal Kidney) | Up to 50 | No cytotoxicity observed | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
Human renal cell carcinoma (RCC) cell lines, 786-O and ACHN, and normal human kidney HK-2 cells were used.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental treatments, cells were exposed to varying concentrations of this compound (0, 10, 20, and 30 μM) for 24 hours.[1]
Cell Migration and Invasion Assays
-
Migration Assay: The inhibitory effects of Pra-B on cell migration were evaluated using in vitro migration assays.[1]
-
Invasion Assay: A Matrigel-based invasion assay was utilized to assess the impact of Pra-B on the invasive capabilities of the cancer cells.[1]
Western Blot Analysis
To investigate the molecular mechanisms of Pra-B, Western blot analysis was performed. Cells were treated with Pra-B, and whole-cell extracts were subjected to electrophoresis and blotting. The expression levels of key proteins in signaling pathways were detected using specific antibodies. For instance, the phosphorylation of EGFR, MEK, and ERK, as well as the expression of CTSC and CTSV, were analyzed.[1] In other studies, the phosphorylation of AKT and mTOR in the PI3K/AKT/mTOR pathway was examined.[2]
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate key signaling pathways involved in cancer progression. The diagrams below illustrate these pathways and a typical experimental workflow for investigating the effects of Pra-B.
Caption: this compound inhibits the EGFR-MEK-ERK signaling pathway.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for studying this compound's effects.
Summary of Findings
Published research indicates that this compound is a bioactive compound with potent anti-tumor effects.[1] Specifically, it has been shown to mitigate the metastatic ability of human renal carcinoma cells by inhibiting the EGFR-MEK-ERK signaling pathway, which in turn downregulates the expression of cathepsin C (CTSC) and cathepsin V (CTSV).[1] Furthermore, Pra-B has been found to inhibit the insulin-induced PI3K/AKT/mTOR signaling pathway.[2] It is important to note that this compound did not show significant cytotoxicity to RCC cells at concentrations effective for inhibiting migration and invasion, suggesting a favorable therapeutic window.[1] These findings highlight this compound as a promising candidate for further investigation as an antimetastatic agent.[1]
References
Cross-Validation of Praeruptorin B's Efficacy Across Diverse Cancer Models: A Comparative Guide
For Immediate Release
A comprehensive review of existing literature highlights the potential of Praeruptorin B (Pra-B), a natural coumarin compound, as a multi-target agent in oncology. This guide provides a cross-validation of Pra-B's effects across various cancer models, offering researchers, scientists, and drug development professionals a comparative analysis of its performance, supported by available experimental data.
Executive Summary
This compound has demonstrated notable anti-cancer activities in several preclinical studies, primarily targeting cell migration, invasion, and viability. Its mechanism of action appears to be context-dependent, influencing different signaling pathways in various cancer types. This guide synthesizes the findings from studies on cervical, renal, and gastric cancer models, and draws comparisons with related compounds, such as Praeruptorin A and C, in other cancers like non-small cell lung cancer. While promising, the available data underscores the need for further investigation to establish definitive IC50 values and a more comprehensive understanding of its effects on apoptosis and cell cycle regulation.
Comparative Efficacy of this compound in Vitro
This compound's cytotoxic and anti-proliferative effects have been evaluated in a range of cancer cell lines. The following tables summarize the key findings:
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Cancer Type | Cell Line(s) | Concentration Range | Key Findings | Citations |
| Cervical Cancer | HeLa, SiHa | 0 - 60 µM | Low toxicity up to 20 µM; significant cytotoxicity at 40 µM and 60 µM. | [1][2][3] |
| Renal Cell Carcinoma | 786-O, ACHN | 0 - 50 µM | No significant cytotoxicity below 30 µM; reduced cell viability at concentrations above 40 µM. | [4][5] |
| Gastric Cancer | SGC7901 | 10 - 100 µM | Exhibited antiproliferative and cytotoxic activities; maximum LDH release of 26.5% at 100 µM. | [6][7] |
Table 2: Comparative Effects of Praeruptorins on Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC50 Value | Key Findings | Citations |
| This compound | Non-Small Cell Lung Cancer | A549, H1299 | Not Established | Did not exhibit the same level of cytotoxicity as Praeruptorin C. | |
| Praeruptorin C | Non-Small Cell Lung Cancer | A549, H1299 | 33.5 µM (A549), 30.7 µM (H1299) | Significantly suppressed cell proliferation and induced G0/G1 phase cell cycle arrest. |
Mechanistic Insights: Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cancer progression.
-
In Cervical Cancer: this compound has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway. This inhibition leads to the suppression of matrix metalloproteinase-2/-9 (MMP-2/-9) expression, which is crucial for cell invasion and metastasis.[2]
-
In Renal Cell Carcinoma: The compound targets the EGFR-MEK-ERK signaling cascade. By inhibiting this pathway, this compound downregulates the expression of cathepsin C (CTSC) and cathepsin V (CTSV), ultimately mitigating the metastatic ability of renal cancer cells.[4][5]
Signaling pathways modulated by this compound in different cancer models.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and placed in a 24-well plate.
-
Cell Seeding: Cancer cells, pre-treated with different concentrations of this compound, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Workflow for the Boyden chamber cell invasion assay.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
An early study investigated the in vivo effect of this compound on skin tumor formation in mice initiated with 7,12-dimethylbenz[a]anthracene and promoted by 12-O-tetradecanoylphorbol-13-acetate (TPA). The study found that Pra-B, applied topically before TPA treatment, completely suppressed tumor formation over a 20-week period without observable toxicity.[8] This finding suggests a potential chemopreventive role for this compound, although more recent and comprehensive in vivo studies in other cancer models are needed to validate these initial observations.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential across various cancer models by inhibiting key processes such as cell viability, migration, and invasion through the modulation of distinct signaling pathways. However, to advance its development as a potential therapeutic agent, further research is critical. Future studies should focus on:
-
Determining IC50 values of this compound in a wider range of cancer cell lines to establish a more precise cytotoxic profile.
-
Investigating the effects on apoptosis and cell cycle progression in greater detail to elucidate the complete mechanism of action.
-
Conducting comprehensive in vivo studies in different cancer models to evaluate its efficacy, toxicity, and pharmacokinetic properties.
-
Performing direct comparative studies with existing chemotherapeutic agents and other natural compounds to benchmark its therapeutic potential.
This comparative guide provides a foundational overview for researchers and drug development professionals interested in the anti-cancer properties of this compound. The collective evidence strongly supports its continued investigation as a promising candidate for novel cancer therapies.
References
- 1. This compound Inhibits 12-O-Tetradecanoylphorbol-13-AcetateâInduced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. This compound Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemopreventive Effects of Peucedanum praeruptorum DUNN and Its Major Constituents on SGC7901 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemopreventive effects of Peucedanum praeruptorum DUNN and its major constituents on SGC7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the anti-tumor-promoting activity of naturally occurring substances. IV. Pd-II [(+)anomalin, (+)this compound], a seselin-type coumarin, inhibits the promotion of skin tumor formation by 12-O-tetradecanoylphorbol-13-acetate in 7,12-dimethylbenz[a]anthracene-initiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Praeruptorin B in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Praeruptorin B (Pra-B), a natural pyranocoumarin, has demonstrated notable anti-cancer properties. This guide provides a comparative analysis of the potential synergistic effects of this compound with conventional chemotherapy agents, drawing upon experimental data from studies on closely related compounds and outlining the methodologies to evaluate such combinations.
A key challenge in cancer treatment is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein.[1] Research indicates that pyranocoumarins isolated from Radix Peucedani, the source of this compound, can reverse this resistance and exhibit strong synergistic interactions with common anti-tumor drugs in MDR cancer cells.[2] This suggests a promising avenue for this compound to enhance the efficacy of existing chemotherapeutics.
Quantitative Analysis of Synergistic Effects
The synergistic effect of drug combinations can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes the synergistic effects observed with a mixture of pyranocoumarins (including compounds structurally similar to this compound) in combination with various anticancer drugs against the multidrug-resistant KB-V1 cell line.
| Combination | Drug Concentration (μM) | Combination Index (CI) | Cell Line | Reference |
| Pyranocoumarins + Doxorubicin | 17.3 + 0.3 | < 1 (Synergistic) | KB-V1 | [2] |
| Pyranocoumarins + Paclitaxel | 17.3 + 0.05 | < 1 (Synergistic) | KB-V1 | [2] |
| Pyranocoumarins + Vincristine | 17.3 + 0.05 | < 1 (Synergistic) | KB-V1 | [2] |
A study on Praeruptorin A, a closely related compound, demonstrated its ability to enhance the anti-proliferative effects of doxorubicin in SGC7901 human gastric cancer cells. This provides a strong rationale for investigating similar effects with this compound.
| Combination | Doxorubicin Concentration (µM) | % Cell Growth Inhibition (Doxorubicin alone) | % Cell Growth Inhibition (Combination with Praeruptorin A) | Cell Line | Reference |
| Praeruptorin A + Doxorubicin | 0.25 | 27.0% | Significantly higher than Doxorubicin alone | SGC7901 | [3] |
| Praeruptorin A + Doxorubicin | 0.5 | 38.8% | Significantly higher than Doxorubicin alone | SGC7901 | [3] |
| Praeruptorin A + Doxorubicin | 1.0 | 70.8% | Significantly higher than Doxorubicin alone | SGC7901 | [3] |
| Praeruptorin A + Doxorubicin | 2.0 | 81.3% | Significantly higher than Doxorubicin alone | SGC7901 | [3] |
Experimental Protocols
To evaluate the synergistic effects of this compound with other drugs, the following experimental methodologies are recommended based on established studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of drug combinations on cell proliferation.
-
Cell Lines: A drug-sensitive cancer cell line (e.g., KB-3-1) and its multidrug-resistant counterpart (e.g., KB-V1) are used.[2] Alternatively, a specific cancer cell line relevant to the intended therapeutic area can be used (e.g., SGC7901 for gastric cancer).[3]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, the partner drug (e.g., doxorubicin), and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
Procedure:
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (concentration that inhibits 50% of cell growth) for each drug and the Combination Index (CI) for the combination are calculated.
Doxorubicin Accumulation Assay
This assay measures the ability of this compound to increase the intracellular concentration of a partner drug like doxorubicin, which is particularly relevant for overcoming MDR.
-
Cell Line: A multidrug-resistant cell line (e.g., KB-V1) is used.[2]
-
Treatment: Cells are incubated with doxorubicin in the presence or absence of this compound for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Procedure:
-
After incubation, cells are washed with ice-cold PBS to remove extracellular doxorubicin.
-
Cells are lysed, and the intracellular doxorubicin is extracted.
-
The fluorescence of doxorubicin is measured using a spectrofluorometer.
-
-
Data Analysis: The intracellular doxorubicin concentration is quantified and compared between cells treated with doxorubicin alone and those treated with the combination.
Western Blot Analysis for P-glycoprotein Expression
This technique is used to determine if this compound affects the expression of the P-glycoprotein efflux pump, a key mechanism of multidrug resistance.
-
Cell Line: A multidrug-resistant cell line (e.g., KB-V1) is used.[2]
-
Treatment: Cells are treated with this compound for a specified duration (e.g., 24 hours).
-
Procedure:
-
Total protein is extracted from the cells.
-
Protein concentration is determined using a protein assay (e.g., Bradford assay).
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against P-glycoprotein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the P-glycoprotein band is quantified and normalized to a loading control (e.g., β-actin) to compare its expression levels between treated and untreated cells.
Visualizing Molecular Pathways and Experimental Logic
Proposed Signaling Pathway for this compound Synergy
The synergistic effect of this compound is hypothesized to be mediated through the inhibition of pro-survival signaling pathways and the reversal of multidrug resistance.
Caption: Proposed mechanism of this compound synergistic action.
Experimental Workflow for Evaluating Synergy
The following workflow outlines the key steps in assessing the synergistic potential of this compound with a chemotherapeutic agent.
Caption: Workflow for in vitro evaluation of drug synergy.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance in cancer cells by pyranocoumarins isolated from Radix Peucedani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemopreventive Effects of Peucedanum praeruptorum DUNN and Its Major Constituents on SGC7901 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin B Demonstrates Superior Anti-inflammatory Activity Over Praeruptorin E in Preclinical Models
A head-to-head comparison of Praeruptorin B and Praeruptorin E reveals that while both compounds exhibit significant anti-inflammatory properties, this compound consistently demonstrates greater potency in inhibiting key inflammatory mediators. This superiority is evidenced by its lower half-maximal inhibitory concentration (IC50) for nitric oxide production and more potent reduction of pro-inflammatory cytokine expression.
This compound and Praeruptorin E, natural coumarin compounds, have garnered attention for their therapeutic potential in inflammatory conditions. A comprehensive analysis of available experimental data indicates that this compound is a more potent anti-inflammatory agent than Praeruptorin E. This is highlighted by its stronger inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparative Efficacy in Inhibiting Inflammatory Markers
A key study directly comparing the anti-inflammatory effects of Praeruptorin A, B, and E found a clear hierarchy in their ability to inhibit nitric oxide (NO) production in interleukin-1β (IL-1β) stimulated rat hepatocytes. This compound exhibited the highest potency, followed by Praeruptorin E, and then Praeruptorin A.[1] The half-maximal inhibitory concentrations (IC50) underscore this difference, as detailed in the table below.
While direct comparative data for the inhibition of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) for both this compound and E are not yet available, studies on similar praeruptorins, such as Praeruptorin A, have shown inhibition of COX-2 expression, suggesting a likely mechanism of action for this compound and E as well.[2][3]
In terms of cytokine modulation, this compound has been shown to be more effective than Praeruptorin A in suppressing the mRNA expression of the pro-inflammatory cytokines TNF-α and IL-6.[1] Although a direct head-to-head comparison with Praeruptorin E on these specific cytokines is not available, the established superior potency of this compound in NO inhibition suggests a similar trend may exist.
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of both this compound and E are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. For Praeruptorin E, its anti-inflammatory mechanism has been associated with the NF-κB/PXR/CYP3A4 pathway.[1] Studies on the closely related Praeruptorin A have demonstrated its ability to inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[4] It is highly probable that this compound exerts its potent anti-inflammatory effects through a similar, and likely more efficient, inhibition of the NF-κB pathway.
The following diagram illustrates the general experimental workflow used to assess the anti-inflammatory activity of these compounds.
The signaling pathway diagram below illustrates the central role of NF-κB in inflammation and the likely points of inhibition by this compound and E.
Quantitative Data Summary
| Compound | Assay | Cell Type | Stimulant | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | Rat Hepatocytes | IL-1β | 43.8 | [1] |
| Praeruptorin E | Nitric Oxide (NO) Production | Rat Hepatocytes | IL-1β | 62.9 | [1] |
Experimental Protocols
Nitric Oxide (NO) Production Assay
The inhibitory effect on NO production is typically determined using the Griess assay. For example, RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or E for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured by mixing the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the IC50 value is calculated.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits. Following treatment with the praeruptorins and LPS stimulation as described above, the cell supernatants are collected and assayed according to the manufacturer's instructions. The concentration of the cytokines is determined by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
To assess the effect on the NF-κB pathway, cells are treated with the compounds and stimulated with LPS for a shorter duration (e.g., 30 minutes). Whole-cell lysates or nuclear/cytoplasmic fractions are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
References
- 1. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin B Demonstrates Potent Anti-Metastatic Activity in Renal Carcinoma Cell Lines
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide on the activity of Praeruptorin B (Pra-B) in renal carcinoma cell lines. This document compiles experimental data highlighting the compound's significant inhibitory effects on cancer cell migration and invasion, offering a potential new avenue for therapeutic intervention in renal cell carcinoma (RCC).
This compound, a natural compound, has been evaluated for its anti-cancer properties in various studies. This guide focuses on its specific activity in the human renal carcinoma cell lines 786-O and ACHN, providing a clear comparison of its effects and elucidating the underlying molecular mechanisms.
Comparative Analysis of this compound Activity
Experimental data reveals that while this compound does not exhibit significant cytotoxicity at concentrations up to 30 µM, it potently inhibits the metastatic potential of renal carcinoma cells. The following table summarizes the quantitative findings from key studies.
| Cell Line | Treatment Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | Effect on Cell Viability |
| 786-O | 20 | 42%[1] | 58%[1] | Not significant at ≤ 30µM[1] |
| 30 | 79%[1] | 80%[1] | Not significant at ≤ 30µM[1] | |
| ACHN | 20 | 60%[1] | 62%[1] | Not significant at ≤ 30µM[1] |
| 30 | 82%[1] | 86%[1] | Not significant at ≤ 30µM[1] | |
| HK-2 (Normal Kidney Cells) | ≤ 30 | Not applicable | Not applicable | No significant cytotoxicity[1] |
Unraveling the Mechanism of Action: The EGFR-MEK-ERK Signaling Pathway
This compound exerts its anti-metastatic effects by targeting a key signaling cascade within the cancer cells. Research has demonstrated that Pra-B suppresses the phosphorylation of several critical proteins in the EGFR-MEK-ERK pathway.[1] This inhibition leads to the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), enzymes crucial for cancer cell invasion and migration.[1]
Caption: this compound inhibits the EGFR-MEK-ERK signaling pathway.
Experimental Protocols
The findings presented in this guide are based on the following key experimental methodologies:
1. Cell Culture and Treatment:
-
Cell Lines: Human renal cell carcinoma lines 786-O and ACHN, and the normal human proximal tubule cell line HK-2 were used.[1]
-
Compound: this compound was dissolved in a suitable solvent and applied to the cell cultures at concentrations ranging from 0 to 50 µM.[1]
-
Incubation: Cells were treated with this compound for 24 hours.[1]
2. Cell Viability Assay:
-
Method: The effect of this compound on cell viability was assessed using a standard colorimetric assay that measures metabolic activity.[1]
-
Purpose: To determine the cytotoxic effects of the compound on both cancerous and normal kidney cells.
3. Migration and Invasion Assays:
-
Migration Assay: An in vitro wound-healing assay or a transwell migration assay was performed to evaluate the effect of this compound on the ability of cancer cells to move into an empty space.[1]
-
Invasion Assay: A Matrigel-based transwell invasion assay was used to assess the capability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[1]
4. Western Blot Analysis:
-
Purpose: To quantify the expression levels of key proteins involved in the EGFR-MEK-ERK signaling pathway.
-
Procedure: Cell lysates were prepared from this compound-treated and control cells. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of EGFR, MEK, and ERK, as well as CTSC and CTSV.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of Praeruptorin B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Praeruptorin B, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
II. Spill and Contamination Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation. Avoid breathing dust, vapors, or mist.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or watercourses.[1]
-
Cleaning: For liquid spills, absorb with an inert, non-combustible material such as sand or earth. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Disposal of Contaminated Materials: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste according to the procedures outlined below.[1]
III. This compound Disposal Protocol
The primary and mandated method for the disposal of this compound, as well as its containers, is through an approved waste disposal plant.[1][2] This ensures that the compound, which is harmful if swallowed and very toxic to aquatic life with long-lasting effects, is managed in an environmentally safe manner.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Container Management:
-
Use containers that are compatible with this compound and are in good condition with tightly fitting lids.[3]
-
Do not overfill containers; leave adequate headspace for expansion.[3]
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with accurate information about the composition of the waste.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
IV. Quantitative Data Summary
Currently, specific quantitative thresholds for this compound disposal (e.g., concentration limits for sewer disposal) are not publicly available. The standing recommendation from safety data sheets is that any amount of this compound and its contaminated containers must be treated as hazardous waste and disposed of through an approved facility.[1][2]
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [1] |
| Oral Toxicity | Harmful if swallowed. | [1] |
Note: Always consult your local and institutional regulations, as chemical waste disposal requirements can vary.[3][4] Your institution's EHS department is the primary resource for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
